AEG40826
Description
Properties
CAS No. |
1107664-44-7 |
|---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HGS1029; HGS-1029; HGS 1029; AEG40826; AEG-40826; AEG 40826; AEG408262 HCl. |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Apoptotic Machinery: A Technical Guide to the Mechanism of Action of AEG40826
DISCLAIMER: As of the latest available information, specific preclinical data and the detailed chemical structure for AEG40826 (also known as HGS1029) have not been publicly disclosed. Therefore, this document provides an in-depth overview of the mechanism of action based on its classification as a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic and an Inhibitor of Apoptosis Protein (IAP) antagonist. The quantitative data and experimental protocols presented herein are representative of this class of compounds and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a bivalent small-molecule SMAC mimetic developed to induce apoptosis in cancer cells.[1] Overexpression of Inhibitor of Apoptosis Proteins (IAPs) is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and therapeutic resistance.[2][3] this compound functions by mimicking the endogenous IAP antagonist, SMAC/DIABLO, thereby relieving IAP-mediated suppression of apoptosis.[4] As a bivalent agent, it is designed for high-affinity binding to IAPs, leading to the degradation of cellular IAP1 (cIAP1) and cIAP2, and the neutralization of X-linked IAP (XIAP).[5][6] This dual action efficiently liberates caspases to execute the apoptotic program, often in a manner dependent on Tumor Necrosis Factor-alpha (TNFα) signaling.[7] This guide details the molecular mechanism, provides representative quantitative data for this class of molecules, outlines key experimental protocols for characterization, and visualizes the core signaling pathways.
Core Mechanism of Action: IAP Antagonism
The primary mechanism of action for this compound and other bivalent SMAC mimetics is the targeting of IAP proteins. IAPs are key regulators of cell death and survival pathways.[7][8]
2.1 Targeting of cIAP1 and cIAP2: SMAC mimetics bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2.[4] This binding induces a conformational change that triggers the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[5] The degradation of cIAP1/2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: In unstimulated cells, cIAPs are part of a complex that constantly ubiquitinates and degrades NF-κB-inducing kinase (NIK). The removal of cIAPs stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway.[4]
-
Sensitization to TNFα-induced Apoptosis: The loss of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) upon TNFα receptor (TNFR1) stimulation. This shifts the signaling outcome from pro-survival NF-κB activation to the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis.[4][5] Many SMAC mimetics induce the production of endogenous TNFα, creating an autocrine loop that drives apoptosis in sensitive cell lines.[7]
2.2 Neutralization of XIAP: XIAP is the only known mammalian IAP that directly binds to and inhibits executioner caspases (caspase-3 and -7) and initiator caspase-9.[7] Bivalent SMAC mimetics, with their two IAP-binding motifs, are particularly effective at antagonizing XIAP.[6] They bind concurrently to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting caspases and thereby lowering the threshold for apoptosis induction.[6]
Quantitative Data (Representative)
The following tables summarize typical quantitative data for potent, bivalent SMAC mimetics. Note: This data is illustrative for the compound class and is not specific to this compound.
Table 1: Representative Binding Affinities of a Bivalent SMAC Mimetic
| IAP Protein Target | Binding Assay Method | Representative Kd or Ki (nM) |
| cIAP1 (BIR3) | Isothermal Titration Calorimetry (ITC) | 0.5 - 5.0 |
| cIAP2 (BIR3) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 1.0 - 10.0 |
| XIAP (BIR2-BIR3) | Surface Plasmon Resonance (SPR) | 0.1 - 2.0 |
Table 2: Representative Cellular Activity of a Bivalent SMAC Mimetic
| Cell Line | Assay Type | Endpoint | Representative EC50 or IC50 (nM) |
| MDA-MB-231 (Breast Cancer) | cIAP1 Degradation | Western Blot | 1 - 10 |
| SK-OV-3 (Ovarian Cancer) | Cell Viability (72h) | CellTiter-Glo | 5 - 50 |
| Jurkat (Leukemia) | Apoptosis Induction (24h) | Annexin V/PI Staining | 10 - 100 |
Signaling Pathway and Experimental Workflow Visualizations
This compound Apoptotic Signaling Pathway
Caption: this compound induces cIAP1/2 degradation and inhibits XIAP, promoting apoptosis.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing the activity of a SMAC mimetic like this compound.
Key Experimental Protocols (Representative)
The following are detailed, representative protocols for assays crucial to characterizing a bivalent SMAC mimetic.
5.1 Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the SMAC mimetic in culture medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression analysis.
5.2 cIAP1 Degradation Assay (Western Blot)
-
Cell Treatment: Plate 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the SMAC mimetic for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 (1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensity using densitometry software to determine the concentration required for 50% degradation (DC₅₀).
5.3 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Plate cells as described for the degradation assay. Treat with the SMAC mimetic for 18-24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound, as a bivalent SMAC mimetic, is designed to potently induce apoptosis in cancer cells by targeting key IAP family members. Its mechanism involves the dual action of inducing cIAP1/2 degradation—thereby sensitizing cells to TNFα-mediated death—and neutralizing XIAP's direct inhibition of caspases. While specific data on this compound remains proprietary, the established pharmacology of this class of agents provides a strong framework for understanding its potential therapeutic action. The experimental protocols and representative data presented in this guide offer a robust starting point for researchers aiming to investigate and characterize novel IAP antagonists.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascentagepharma.com [ascentagepharma.com]
- 7. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
The SMAC Mimetic AEG40826: A Technical Overview of a Bivalent IAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AEG40826 (also known as HGS1029) is a bivalent small-molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). Developed to target Inhibitor of Apoptosis Proteins (IAPs), this compound was investigated for its potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, biophysical properties, and clinical evaluation. The information is intended to serve as a resource for researchers in the fields of apoptosis, cancer biology, and drug development.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular stress and damage. The Inhibitor of Apoptosis Protein (IAP) family, which includes XIAP, cIAP1, and cIAP2, are key regulators of this process. IAPs function by directly binding to and inhibiting caspases, the principal executioners of apoptosis, and by modulating pro-survival signaling pathways such as NF-κB.
Endogenous SMAC/DIABLO, released from the mitochondria during apoptosis, antagonizes IAPs, thereby promoting caspase activation and cell death. Small-molecule SMAC mimetics have been developed to mimic this function and are a promising class of anti-cancer therapeutics. This compound is a bivalent SMAC mimetic, meaning it possesses two SMAC-mimicking motifs, which is designed to offer higher avidity and potency compared to monovalent counterparts. This document synthesizes the publicly available technical information on this compound.
Core Compound and Clinical Trial Data
This compound was developed by Aegera Therapeutics and licensed to Human Genome Sciences.[1] Its development included a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetic profile in patients with advanced solid malignancies.
Compound Specifications
| Property | Value |
| Alternate Names | HGS1029 |
| Molecular Formula | C58H80N10O8 |
| Molecular Weight | 1045.32 g/mol |
| CAS Number | 949963-04-6 |
| Class | Bivalent SMAC Mimetic, IAP Inhibitor |
Phase I Clinical Trial (NCT00708006) Summary
A Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors.[2][3] The primary objectives were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs).
| Parameter | Finding |
| Number of Patients | 44[3] |
| Dosing Schedule | Intravenous infusion on days 1, 8, and 15 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | 3.2 mg/m²[2] |
| Dose-Limiting Toxicities (DLTs) | Severe fatigue, elevated amylase, and lipase (observed at 4.8 mg/m²)[1][2] |
| Most Frequent Adverse Events | Nausea, anorexia, fever, vomiting, diarrhea, fatigue, and rash[2][3] |
| Pharmacodynamic Evidence | Rapid and sustained reduction of cIAP1 levels after a single dose[1][2] |
| Efficacy | - 1 patient with colon cancer had confirmed tumor regression- 2 patients (NSCLC, adrenocortical cancer) had stable disease for >6 months[2][3] |
Mechanism of Action
As a SMAC mimetic, this compound functions by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, leading to a cascade of events that promote apoptosis.
Induction of cIAP1 Autoubiquitination and Degradation
This compound binds to the BIR domains of cIAP1, inducing a conformational change that activates its E3 ubiquitin ligase activity. This results in the autoubiquitination of cIAP1 and its subsequent degradation by the proteasome. The degradation of cIAP1 is a key pharmacodynamic marker of this compound activity.[1][2]
Activation of NF-κB Signaling Pathways
The degradation of cIAP1 has a dual effect on the NF-κB signaling pathways:
-
Canonical NF-κB Pathway: In the absence of cIAP1, RIP1 is not ubiquitinated in a pro-survival manner, which can lead to the formation of a death-inducing complex.
-
Non-Canonical NF-κB Pathway: cIAP1 is a key component of the complex that targets NF-κB-inducing kinase (NIK) for degradation. This compound-induced degradation of cIAP1 leads to the stabilization and accumulation of NIK.[4] NIK then activates the non-canonical NF-κB pathway, resulting in the transcription of various genes, including TNF-α.
TNF-α-Dependent Apoptosis
The upregulation of TNF-α creates an autocrine or paracrine signaling loop. In the absence of the protective effects of cIAP1, TNF-α binding to its receptor (TNFR1) triggers the formation of a death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the extrinsic apoptosis pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, standard assays are used to evaluate the activity of SMAC mimetics. The following are representative protocols.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caspase Activity Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of executioner caspases 3 and 7.
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence corresponds to an increase in caspase-3/7 activity.
cIAP1 Degradation Assay (Western Blot)
This assay visualizes the reduction in cIAP1 protein levels.
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 2, 4, 8, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for cIAP1. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the band intensity for cIAP1 across the different treatment times, normalized to the loading control.
Preclinical and Clinical Significance
Preclinical studies indicated that this compound has anti-tumor activity, both as a single agent and in combination with other anti-cancer agents like TRAIL receptor antibodies.[5] The Phase I clinical trial demonstrated that this compound was generally well-tolerated at the MTD and showed signs of clinical activity in some patients with advanced solid tumors.[1][2] The rapid and sustained reduction of cIAP1 in patient samples provided evidence of on-target activity.
Despite these promising early results, the clinical development of this compound was discontinued.[3] The reasons for this have not been made public. Nevertheless, the study of this compound and other SMAC mimetics has provided valuable insights into the role of IAPs in cancer and the potential of targeting this pathway for therapeutic intervention.
Conclusion
This compound is a bivalent SMAC mimetic that effectively induces the degradation of cIAP1, leading to the activation of the non-canonical NF-κB pathway, TNF-α production, and subsequent apoptosis in cancer cells. Clinical investigation in a Phase I trial demonstrated a manageable safety profile and preliminary signs of efficacy. While its clinical development has ceased, the data gathered from the study of this compound contributes to the broader understanding of IAP inhibition as a therapeutic strategy in oncology. Further research into the mechanisms of resistance and biomarkers for patient selection will be crucial for the successful development of next-generation SMAC mimetics.
References
- 1. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
HGS1029: A Technical Guide to a Novel IAP Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
HGS1029, also known as AEG40826, is a synthetic small-molecule antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1][2][3] As a second mitochondria-derived activator of caspases (SMAC) mimetic, HGS1029 represents a promising therapeutic agent in oncology by targeting the intrinsic apoptosis pathway to induce cancer cell death.[4] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical and clinical findings related to HGS1029, with a focus on quantitative data and detailed experimental methodologies.
Compound Structure
HGS1029 is the hydrochloride salt of a complex organic molecule.[3] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C58H80N10O8 |
| Molecular Weight | 1045.34 g/mol |
| IUPAC Name | N1,N4-bis((3S,5S)-1-((S)-3,3-dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-5-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidin-3-yl)terephthalamide |
A 2D chemical structure diagram of HGS1029 would be presented here, though a publicly available diagram could not be located in the sources.
Function and Mechanism of Action
HGS1029 functions as a potent antagonist of IAP proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[5][6] These proteins are frequently overexpressed in cancer cells and play a crucial role in suppressing apoptosis, contributing to tumor survival and resistance to therapy.[1][7]
The primary mechanism of action of HGS1029 involves mimicking the function of the endogenous mitochondrial protein SMAC/Diablo.[4] Upon apoptotic stimuli, SMAC is released from the mitochondria and binds to IAPs, thereby neutralizing their inhibitory effect on caspases. HGS1029, as a SMAC mimetic, binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins with high affinity.[5][6]
This binding leads to two key downstream events:
-
Degradation of cIAP1 and cIAP2: HGS1029 induces auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[4][8]
-
Activation of Caspases: By antagonizing XIAP, HGS1029 relieves the inhibition of caspases, particularly caspase-3, -7, and -9, which are the executioner enzymes of apoptosis.[3][6]
The degradation of cIAPs also leads to the activation of the non-canonical NF-κB pathway, which can result in the production of tumor necrosis factor-alpha (TNF-α). This autocrine or paracrine TNF-α signaling can further sensitize cancer cells to apoptosis.[4]
Signaling Pathway
HGS1029 inhibits IAPs, leading to caspase activation and apoptosis.
Quantitative Data
While specific binding affinities (IC50 or Ki values) for HGS1029 against individual IAP proteins were not publicly available in the reviewed literature, it was developed from a series of compounds that exhibited picomolar binding affinities for IAPs.[5]
Clinical Trial Data: Phase I (NCT00708086)
A Phase I clinical trial evaluated the safety, tolerability, and pharmacokinetics of HGS1029 in patients with advanced solid tumors.[2]
| Parameter | Details |
| Patient Population | Patients with advanced solid tumors |
| Dosing Schedule | 15-minute intravenous infusion on Days 1, 8, and 15 of a 28-day cycle |
| Dose Escalation Cohorts | 0.1, 0.2, 0.4, 0.6, 0.9, 1.4, and 2.1 mg/m² |
| Dose-Limiting Toxicities (DLTs) at 1.4 mg/m² | Grade 3 AST, Grade 3 amylase, Grade 4 lipase, Grade 3 fatigue (observed in one patient) |
| Common Adverse Events (Grade 1-2) | Nausea, diarrhea, anorexia, vomiting, fatigue, pyrexia |
| Pharmacokinetics (at 1.4 mg/m²) | Follows a three-compartment model |
| Terminal Half-life (at 1.4 mg/m²) | Approximately 4.8 hours |
| Pharmacodynamics | Dose-dependent decrease in cIAP-1 levels in peripheral blood mononuclear cells (PBMCs) |
Experimental Protocols
Detailed, specific protocols for the preclinical evaluation of HGS1029 are not publicly available. However, based on standard methodologies for evaluating SMAC mimetics, the following outlines the likely experimental procedures.
cIAP1 Degradation Assay (Western Blot)
This assay is used to determine the ability of HGS1029 to induce the degradation of cIAP1 in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines known to express cIAP1 are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of HGS1029 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for cIAP1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
References
- 1. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of AEG40826: A Technical Guide to Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEG40826, also known as HGS1029, is a synthetic, cell-permeable, bivalent small molecule that functions as a mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). Developed by Aegera Therapeutics and later licensed to Human Genome Sciences, this compound was designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins frequently overexpressed in cancer cells that play a crucial role in suppressing apoptosis (programmed cell death). This technical guide provides an in-depth overview of the target validation of this compound in cancer cell lines, summarizing available data, detailing experimental methodologies, and visualizing the key signaling pathways involved. While the clinical development of this compound appears to have been discontinued after Phase I trials, the preclinical data and the scientific rationale behind its development remain valuable for the broader field of IAP-targeting cancer therapies.
Core Target and Mechanism of Action
The primary molecular targets of this compound are the members of the IAP family, particularly the X-linked inhibitor of apoptosis protein (XIAP) and the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2).[1][2] IAPs are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are essential for their anti-apoptotic function.
Mechanism of Action:
-
Antagonism of XIAP: XIAP is a potent IAP that directly binds to and inhibits caspases-3, -7, and -9, which are key executioners of apoptosis. This compound mimics the N-terminal tetrapeptide motif of mature SMAC, which binds to the BIR3 domain of XIAP, thereby preventing XIAP from inhibiting caspase-9. This releases the brakes on the intrinsic apoptosis pathway.
-
Induction of cIAP1/2 Degradation: this compound binding to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3] The degradation of cIAPs has two major consequences:
-
Activation of the Extrinsic Apoptosis Pathway: cIAPs are critical regulators of the tumor necrosis factor-alpha (TNF-α) signaling pathway. In the absence of cIAPs, signaling through the TNF receptor 1 (TNFR1) shifts from a pro-survival signal (mediated by NF-κB) to a pro-apoptotic signal, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.
-
Modulation of NF-κB Signaling: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway. This results in the activation of the non-canonical pathway, while potentially inhibiting the canonical NF-κB pathway that promotes cell survival.[4][5]
-
By targeting these key IAPs, this compound effectively lowers the threshold for apoptosis in cancer cells, making them more susceptible to both endogenous and exogenous death signals.
Quantitative Data on this compound Efficacy
No specific IC50 values for this compound in various cancer cell lines were found in the provided search results. The following table is a template that would be populated with such data if it were available.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| e.g., MDA-MB-231 | Breast Cancer | Data not available | Cell Viability Assay | |
| e.g., A375 | Melanoma | Data not available | Cell Viability Assay | |
| e.g., HCT116 | Colon Cancer | Data not available | Cell Viability Assay | |
| e.g., A549 | Lung Cancer | Data not available | Cell Viability Assay |
Experimental Protocols for Target Validation
The following sections detail the general methodologies used to validate the target and mechanism of action of SMAC mimetics like this compound in cancer cell lines.
Cell Viability and Apoptosis Assays
1. Cell Viability Assay (MTT/XTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases can convert the tetrazolium salt (MTT or XTT) into a colored formazan product.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cancer cells with this compound at a relevant concentration (e.g., near the IC50 value) for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This technique is crucial for confirming the degradation of cIAP1 and XIAP and for assessing the activation of apoptotic and NF-κB signaling pathways.
-
Protocol:
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-p-IκBα, anti-p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathways and Visualizations
This compound modulates several critical signaling pathways to induce apoptosis in cancer cells. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Intrinsic and Extrinsic Apoptosis Pathways
Caption: this compound induces apoptosis by inhibiting IAPs in both the intrinsic and extrinsic pathways.
NF-κB Signaling Pathway Modulation
Caption: this compound promotes cIAP1/2 degradation, leading to activation of the non-canonical NF-κB pathway.
Experimental Workflow for Target Validation
References
- 1. Facebook [cancer.gov]
- 2. Human Genome Sciences, Inc. and Aegera Therapeutics Announce Initiation of Clinical Trial of Lead IAP Inhibitor HGS1029 in Advanced Lymphoid Tumors - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Pathways of AEG40826
For Researchers, Scientists, and Drug Development Professionals
Abstract
AEG40826, also known as HGS1029, is a potent, bivalent small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). As an Inhibitor of Apoptosis (IAP) antagonist, this compound selectively targets cellular IAP1 (cIAP1), and also exhibits activity against cIAP2 and X-linked IAP (XIAP). By promoting the degradation of cIAPs, this compound modulates critical downstream signaling pathways, primarily inducing apoptosis and influencing NF-κB signaling cascades. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms.
Core Mechanism of Action: cIAP1 Degradation
This compound functions by mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the mature SMAC protein. This allows it to bind to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, with a primary affinity for cIAP1. This binding event induces a conformational change in cIAP1, stimulating its intrinsic E3 ubiquitin ligase activity. This leads to the auto-ubiquitination of cIAP1 and its subsequent rapid degradation by the proteasome. The degradation of cIAP1 is a central event that initiates the downstream signaling effects of this compound.
Downstream Signaling Pathways
The depletion of cellular cIAP1 levels by this compound triggers two major, interconnected signaling cascades: the induction of apoptosis and the modulation of Nuclear Factor-kappa B (NF-κB) signaling.
Induction of Apoptosis
In many cancer cells, the anti-apoptotic function of cIAP1 is partly mediated by its interaction with TNF Receptor-Associated Factor 2 (TRAF2), which prevents the formation of a death-inducing signaling complex. The degradation of cIAP1 by this compound disrupts this regulation, leading to the formation of a pro-apoptotic platform known as the "ripoptosome" or Complex IIa.
Key Events in this compound-Induced Apoptosis:
-
cIAP1 Degradation: this compound binds to cIAP1, leading to its auto-ubiquitination and proteasomal degradation.
-
Ripoptosome Formation: In the absence of cIAP1, Receptor-Interacting Protein Kinase 1 (RIPK1) is no longer ubiquitinated and can now associate with FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the ripoptosome.
-
Caspase-8 Activation: The proximity of pro-caspase-8 molecules within the ripoptosome leads to their auto-cleavage and activation.
-
Executioner Caspase Activation: Activated caspase-8 then cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7.
-
Apoptosis: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
In scenarios where caspase-8 is inhibited or absent, the ripoptosome can alternatively trigger necroptosis, a form of programmed necrosis, through the activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).
Synergism with TNF-α:
This compound exhibits significant synergistic activity with Tumor Necrosis Factor-alpha (TNF-α).[1] In some cancer cell lines, this compound treatment can induce the production of endogenous TNF-α, which then acts in an autocrine or paracrine manner to further stimulate the formation of the ripoptosome and enhance apoptotic cell death.[1]
Modulation of NF-κB Signaling
cIAP1 is a critical negative regulator of the non-canonical NF-κB pathway and a component of the canonical NF-κB pathway. Consequently, its degradation by this compound has a dual effect on NF-κB signaling.
In resting cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates NF-κB Inducing Kinase (NIK), marking it for proteasomal degradation and keeping its levels low.
Key Events in Non-Canonical NF-κB Activation:
-
cIAP1 Degradation: this compound induces the degradation of cIAP1.
-
NIK Stabilization: The absence of cIAP1 prevents the ubiquitination of NIK, leading to its stabilization and accumulation.
-
IKKα Activation: Accumulated NIK phosphorylates and activates IKKα (Inhibitor of NF-κB Kinase alpha).
-
p100 Processing: Activated IKKα phosphorylates the NF-κB2 precursor protein, p100.
-
p52 Generation: Phosphorylated p100 is partially processed by the proteasome to its active form, p52.
-
Nuclear Translocation and Gene Transcription: p52 dimerizes with RelB and translocates to the nucleus to activate the transcription of target genes.
The role of cIAPs in the canonical NF-κB pathway is more complex. Upon TNF-α stimulation, cIAP1 is recruited to the TNFR1 signaling complex (Complex I) where it mediates the K63-linked polyubiquitination of RIPK1. This ubiquitinated RIPK1 serves as a scaffold to recruit and activate the IKK complex (IKKα/IKKβ/NEMO), leading to the phosphorylation and degradation of IκBα, and subsequent nuclear translocation of the p65/p50 NF-κB dimer.
By inducing the degradation of cIAP1, this compound can inhibit TNF-α-mediated canonical NF-κB activation.[2][3] This inhibition can further sensitize cells to apoptosis, as many of the genes transcribed by the canonical NF-κB pathway are anti-apoptotic.
Quantitative Data
While specific quantitative data for this compound is limited in publicly accessible literature, data from studies on similar SMAC mimetics provide context for its potency.
| Parameter | Compound | Value | Cell Line/System | Reference |
| cIAP1 Degradation | SMAC mimetic (general) | Low nM concentrations | Various cancer cell lines | [4] |
| Apoptosis Induction | SMAC mimetic (general) | 100-1000 nM | MDA-MB-231, SK-OV-3 | [4] |
| Single Agent Activity | HGS1029 (this compound) | Modest activity | 4 out of 8 pancreatic cancer cell lines | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the downstream signaling of this compound. Specific antibody concentrations, incubation times, and instrument settings should be optimized for individual experimental systems.
cIAP1 Degradation Assay (Western Blot)
Objective: To quantify the degradation of cIAP1 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
NF-κB Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound with or without a stimulator of the NF-κB pathway (e.g., TNF-α for the canonical pathway).
-
Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Experimental Workflow Visualization
Conclusion
This compound represents a targeted therapeutic strategy that leverages the dependency of certain cancer cells on IAP-mediated survival mechanisms. Its primary mechanism of inducing cIAP1 degradation unleashes potent downstream signaling cascades that promote apoptosis and modulate NF-κB activity. This dual mode of action makes it a compelling candidate for further investigation, both as a monotherapy in susceptible cancer types and in combination with other anti-cancer agents, such as TNF-α or conventional chemotherapeutics, to overcome resistance to apoptosis. A thorough understanding of these downstream pathways is crucial for identifying responsive patient populations and designing effective therapeutic strategies.
References
- 1. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid on-chip apoptosis assay on human carcinoma cells based on annexin-V/quantum dot probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaper eliminates IAP proteins through stimulated IAP degradation and generalized translational inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
The Discovery and Development of AEG40826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AEG40826, also known as HGS1029, is a bivalent small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). It was developed as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival. By mimicking the N-terminal tetrapeptide of endogenous SMAC, this compound was designed to promote apoptosis in malignant cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound, intended for researchers and professionals in the field of drug development.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular stress and damage signals. The Inhibitor of Apoptosis Protein (IAP) family, which includes XIAP, cIAP1, and cIAP2, are key regulators of this process. They function by directly binding to and inhibiting caspases, the principal executioners of apoptosis, and by participating in pro-survival signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Endogenous regulation of IAPs is partially mediated by SMAC/DIABLO, a protein released from the mitochondria in response to apoptotic stimuli. The N-terminal 'AVPI' tetrapeptide of mature SMAC binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, displacing caspases and promoting their activation. This natural mechanism of apoptosis induction served as the foundation for the rational design of SMAC mimetic drugs, including this compound.
This compound is a bivalent SMAC mimetic, meaning it comprises two SMAC-mimicking moieties joined by a linker. This design is intended to enhance its binding affinity and efficacy in inducing the degradation of IAPs.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily by targeting cellular IAP1 (cIAP1) and cIAP2 for auto-ubiquitination and subsequent proteasomal degradation. This rapid depletion of cIAPs has two major consequences for the cell:
-
Activation of the Extrinsic Apoptosis Pathway: The degradation of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This allows RIPK1 to associate with FADD and pro-caspase-8, forming a death-inducing signaling complex (DISC) that leads to the activation of caspase-8 and the initiation of the caspase cascade, culminating in apoptosis.[1]
-
Modulation of NF-κB Signaling: cIAPs are critical regulators of both the canonical and non-canonical NF-κB pathways. By inducing the degradation of cIAPs, this compound can inhibit canonical NF-κB signaling, which is often pro-survival, and activate the non-canonical pathway through the stabilization of NF-κB-inducing kinase (NIK). The net effect of this modulation on cell fate can be context-dependent.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Data
While comprehensive preclinical data for this compound is not extensively published, the available information and data from related SMAC mimetics provide insights into its activity.
In Vitro Activity
Preliminary in vitro studies showed that HGS1029 has modest activity as a single agent in some pancreatic cancer cell lines.[2] As a SMAC mimetic, its primary in vitro effect is the induction of cIAP1 degradation.
Table 1: In Vitro Activity of Representative SMAC Mimetics
| Compound | Target IAPs | IC50 / Ki (nM) | Cell Line Example | GI50 / EC50 (nM) | Reference |
| This compound (HGS1029) | cIAP1, cIAP2, XIAP | Data not available | Pancreatic Cancer Cell Lines | Modest activity | [2] |
| SM-164 (Bivalent) | XIAP, cIAP1, cIAP2 | Ki: 0.56, 0.31, 1.1 | MDA-MB-231 | Induces cIAP1/2 degradation at 1-10 nM | [3] |
| Birinapant (Bivalent) | cIAP1, cIAP2 > XIAP | Data not available | Various solid tumors | Data not available | [4] |
| GDC-0152 (Monovalent) | pan-IAP | Data not available | Various solid tumors | Data not available | [4] |
In Vivo Activity
Efficacy of lead compounds in the series from which HGS1029 was selected was demonstrated in several xenograft tumor models, both as single agents and in combination with other anti-cancer agents.[5]
Table 2: In Vivo Efficacy of Representative SMAC Mimetics
| Compound | Animal Model | Tumor Type | Dosing | Efficacy Outcome | Reference |
| This compound (HGS1029) series | Mouse Xenograft | Various | IV administration | Cmax exceeded in vitro EC50 for cell death | [5] |
| SM-164 | Mouse Xenograft | Breast Cancer | Data not available | Tumor regression in combination with TRAIL | [3] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice with compounds from the same series as HGS1029 showed that intravenous administration resulted in plasma concentrations exceeding the levels required for cancer cell death in vitro.[5]
Clinical Development
This compound, as HGS1029, was advanced into a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.
Phase I Clinical Trial (NCT00708006)
This was a dose-escalation study in patients with relapsed or refractory advanced solid malignancies.[6][7]
Table 3: Summary of Phase I Clinical Trial of HGS1029 (NCT00708006)
| Parameter | Details | Reference |
| Number of Patients | 27 | [7] |
| Tumor Types | Advanced solid tumors | [8] |
| Dosing Regimen | 15-minute IV infusion on days 1, 8, and 15 of a 28-day cycle | [7] |
| Dose Cohorts | 0.1, 0.2, 0.4, 0.6, 0.9, 1.4, and 2.1 mg/m² | [7] |
| Dose-Limiting Toxicities (DLTs) | At 1.4 mg/m², one patient experienced Grade 3 AST, Grade 3 amylase, Grade 4 lipase, and Grade 3 fatigue. | [7] |
| Most Frequent Adverse Events (Grade 1-2) | Nausea (37%), diarrhea (22%), anorexia (19%), vomiting (19%), fatigue (15%), and pyrexia (7%) | [6] |
| Pharmacokinetics | Linear over the dose range tested. At 1.4 mg/m², the terminal half-life was 4.8 hours with no apparent plasma accumulation. | [6] |
| Pharmacodynamics | Rapid and dose-related decrease in cIAP-1 levels in Peripheral Blood Mononuclear Cells (PBMCs). | [6] |
| Clinical Activity | One colon cancer patient had tumor regression. Two patients (one with NSCLC, one with adrenocortical carcinoma) had stable disease for over 6 months. | [7] |
The study concluded that HGS1029 was well-tolerated in patients with advanced malignancies.[6] However, the development of HGS1029 was subsequently halted, and a second Phase I trial was terminated.[7]
Experimental Protocols
Detailed experimental protocols for the development of this compound are not publicly available. However, based on standard methodologies for the evaluation of SMAC mimetics, the following representative protocols can be described.
In Vitro cIAP1 Degradation Assay
This assay is used to determine the ability of a SMAC mimetic to induce the degradation of cIAP1 in cancer cells.
Workflow Diagram:
Caption: Western blot workflow for cIAP1 degradation.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for cIAP1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the cIAP1 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation at each concentration of this compound.
Cell Viability Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Addition: After allowing the cells to adhere, they are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Reagent: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use solution like CellTiter-Glo® is added to each well.
-
Measurement: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Workflow Diagram:
Caption: Workflow for a xenograft tumor model study.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and their volume is measured regularly. Once the tumors reach a predetermined average size, the mice are randomized into different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: this compound is administered to the mice according to a specific route (e.g., intravenous, intraperitoneal) and schedule.
-
Efficacy Assessment: Tumor volume and the body weight of the mice are measured at regular intervals. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of cIAP1 by Western blot or assessing apoptosis by TUNEL staining.
Conclusion
This compound (HGS1029) is a bivalent SMAC mimetic that showed promise as an IAP inhibitor for the treatment of cancer. Its mechanism of action, centered on the degradation of cIAPs and the subsequent induction of apoptosis, provided a strong rationale for its clinical development. The Phase I clinical trial demonstrated that this compound was well-tolerated and exhibited preliminary signs of anti-tumor activity. However, its development was not pursued further. The information gathered on this compound contributes to the broader understanding of SMAC mimetics as a class of anti-cancer agents and may inform the development of future IAP inhibitors. Further research into the nuances of IAP biology and the development of predictive biomarkers will be crucial for the successful clinical application of this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential and molecular mechanism of a novel, potent, non-peptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide on the Binding Affinity of SMAC Mimetics to XIAP and cIAPs
A Note on the Investigated Compound: Due to the limited availability of public quantitative binding affinity data for AEG40826 (also known as HGS1029), this guide will utilize the well-characterized and clinically evaluated SMAC mimetic, AT-406 (Xevinapant) , as a representative molecule. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to this compound and other SMAC mimetics that target the BIR domains of IAP proteins.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular characterization of small molecule inhibitors of apoptosis (IAP) proteins. It provides a detailed overview of the binding affinity of the representative SMAC mimetic AT-406 to X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2).
Introduction to IAP Proteins and SMAC Mimetics
The inhibitor of apoptosis (IAP) protein family plays a crucial role in regulating programmed cell death, or apoptosis. Key members of this family include XIAP, cIAP1, and cIAP2. These proteins are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains, which are essential for their anti-apoptotic functions. XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis.[1][2] cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell signaling pathways, including the NF-κB pathway, and can indirectly regulate apoptosis.[1][3][4]
The endogenous antagonist of IAPs is the second mitochondria-derived activator of caspases (SMAC/Diablo). Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to the BIR domains of IAPs, thereby alleviating their inhibition of caspases and promoting apoptosis. Small molecule SMAC mimetics, such as AT-406, are designed to mimic the action of the N-terminal tetrapeptide (AVPI) of SMAC.[5][6] These compounds bind to the BIR domains of IAPs, leading to the inhibition of their anti-apoptotic functions and promoting cancer cell death.[5][7]
Mechanism of Action of AT-406 (Xevinapant)
AT-406 is a potent, orally bioavailable SMAC mimetic. Its mechanism of action involves:
-
Antagonism of XIAP: By binding to the BIR3 domain of XIAP, AT-406 displaces caspase-9, and by binding to the BIR2 domain, it displaces caspases-3 and -7, thereby restoring their pro-apoptotic activity.[8]
-
Induction of cIAP1/2 Degradation: Binding of AT-406 to the BIR domains of cIAP1 and cIAP2 induces a conformational change that promotes their auto-ubiquitination and subsequent degradation by the proteasome.[7][9]
-
Activation of Apoptosis Pathways: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which activates the non-canonical NF-κB pathway.[10] This can result in the production of tumor necrosis factor-alpha (TNFα), which, in an autocrine or paracrine manner, can trigger the extrinsic apoptosis pathway, leading to robust cancer cell death.[7][9]
Quantitative Binding Affinity of AT-406 to IAP Proteins
The binding affinity of AT-406 to the BIR3 domains of XIAP, cIAP1, and cIAP2 has been determined using various biochemical assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a higher affinity.
| Target Protein | Binding Domain | Ki (nM) |
| XIAP | BIR3 | 66.4[6][8][11][12][13] |
| cIAP1 | BIR3 | 1.9[6][8][11][12][13] |
| cIAP2 | BIR3 | 5.1[6][8][11][12][13] |
Table 1: Binding affinities of AT-406 (Xevinapant) for the BIR3 domains of XIAP, cIAP1, and cIAP2.
Experimental Protocols
The following are detailed, representative protocols for determining the binding affinity of SMAC mimetics like AT-406 to IAP proteins.
TR-FRET assays are a common method for quantifying molecular interactions in a homogeneous format.[14]
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to the IAP protein). When the donor and acceptor are in close proximity (i.e., when the tracer is bound to the IAP protein), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that competes with the tracer for binding to the IAP protein will disrupt this energy transfer, leading to a decrease in the acceptor's emission signal.
Materials:
-
Recombinant human IAP protein (e.g., XIAP BIR3 domain) with a tag (e.g., His-tag).
-
Fluorescently labeled tracer peptide that binds to the IAP protein.
-
Lanthanide-labeled antibody against the protein tag (e.g., Europium-labeled anti-His antibody).
-
Test compound (e.g., AT-406).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a mixture of the IAP protein and the lanthanide-labeled antibody in assay buffer. Prepare the fluorescently labeled tracer in assay buffer.
-
Assay Plate Setup: To each well of the 384-well plate, add the test compound solution.
-
Protein Addition: Add the IAP protein/antibody mixture to each well.
-
Tracer Addition: Add the fluorescently labeled tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentrations of the tracer and IAP protein and the Kd of the tracer-IAP interaction.
FP assays measure the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[15][16][17][18]
Principle: A small fluorescently labeled tracer peptide tumbles rapidly in solution, resulting in a low fluorescence polarization value. When this tracer binds to a larger IAP protein, its tumbling is slowed, leading to an increase in the fluorescence polarization. A test compound that competes with the tracer for binding to the IAP protein will displace the tracer, causing it to tumble freely again and resulting in a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human IAP protein (e.g., cIAP1 BIR3 domain).
-
Fluorescently labeled tracer peptide (e.g., FITC-labeled SMAC N-terminal peptide).
-
Test compound (e.g., AT-406).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine γ-globulin, 0.02% sodium azide).
-
96-well or 384-well black plates.
-
Fluorescence polarization plate reader.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the IAP protein in assay buffer. Prepare a solution of the fluorescently labeled tracer in assay buffer.
-
Assay Plate Setup: To each well of the plate, add the test compound solution.
-
Protein and Tracer Addition: Add the IAP protein and the fluorescently labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a competitive binding equation to determine the IC50 value. The Ki value can be calculated from the IC50 using a validated equation that considers the concentrations of the protein and tracer and the Kd of their interaction.[19]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the central roles of XIAP and cIAPs in apoptosis and NF-κB signaling and the mechanism of action of SMAC mimetics.
Caption: XIAP's role in inhibiting apoptosis and its antagonism by SMAC mimetics.
Caption: cIAP1/2 regulation of NF-κB pathways and the effect of SMAC mimetics.
The following diagram outlines a general workflow for determining the binding affinity of a test compound using a competitive binding assay.
Caption: General workflow for a competitive binding assay.
References
- 1. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XIAP as a multifaceted molecule in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SmallMolecules.com | Xevinapant (AT406) (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 12. AT406 (SM-406, ARRY-334543) | xevinapant | IAP inhibitor | CAS 1071992-99-8 | peptidomimetic of SMAC (second mitochondrial-derived activator of caspases) | AT-406; SM406, ARRY334543 | InvivoChem [invivochem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. oncotarget.com [oncotarget.com]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascentagepharma.com [ascentagepharma.com]
In Vitro Characterization of AEG40826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AEG40826 (also known as HGS1029) is a synthetic, cell-permeable, bivalent small molecule that functions as a second mitochondria-derived activator of caspases (SMAC) mimetic. By mimicking the N-terminal AVPI (Ala-Val-Pro-Ile) motif of the endogenous SMAC/DIABLO protein, this compound targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs). Its primary mechanism of action involves the binding to the Baculoviral IAP Repeat (BIR) domains of cellular IAP1 (cIAP1) and cIAP2, triggering their auto-ubiquitination and subsequent proteasomal degradation. This leads to the activation of downstream apoptotic signaling pathways, making this compound a promising candidate for cancer therapy. This document provides a comprehensive in vitro characterization of this compound, including its binding affinities to target proteins, its effects on cancer cell lines, and detailed experimental protocols for its evaluation.
Biochemical Characterization
Binding Affinity to IAP Proteins
| Compound | Target Protein | Binding Affinity (Ki/IC50, nM) | Reference |
| Birinapant | cIAP1 | <1 | [1] |
| XIAP | 56 | [1] | |
| LCL161 | cIAP1 | 0.4 | |
| XIAP | 35 | ||
| GDC-0152 | cIAP1-BIR3 | 17 | [1] |
| cIAP2-BIR3 | 43 | [1] | |
| XIAP-BIR3 | 28 | [1] |
Cellular Characterization
In Vitro Cytotoxicity
This compound has been shown to exhibit modest single-agent activity in a subset of cancer cell lines. Its cytotoxic effects are significantly enhanced when used in combination with other therapeutic agents, such as TNF-α or conventional chemotherapy. The table below presents representative IC50 values for other SMAC mimetics in various cancer cell lines, which are expected to be in a similar range for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| LCL161 | Hep3B | Hepatocellular Carcinoma | 10.23 | [2] |
| PLC5 | Hepatocellular Carcinoma | 19.19 | [2] | |
| Debio 1143 | MDA-MB-231 | Breast Cancer | Not specified, but sensitive | [2] |
Induction of Apoptosis
A primary mechanism of action for this compound is the induction of programmed cell death, or apoptosis. This is achieved by antagonizing IAPs, which are key negative regulators of apoptosis. While specific quantitative data on apoptosis induction by this compound is limited, it is known to cause tumor regression in preclinical models.[3] The expected outcome of treating sensitive cancer cells with this compound is a dose-dependent increase in the percentage of apoptotic cells.
Caspase Activation
The induction of apoptosis by this compound is mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. By inhibiting IAPs, this compound relieves the suppression of caspases, particularly the initiator caspase-9 and the effector caspases-3 and -7.[4] Treatment of cancer cells with this compound is expected to lead to a significant increase in caspase-3 and caspase-7 activity.
Mechanism of Action
This compound functions as an IAP antagonist. The binding of this compound to the BIR domains of cIAP1 and cIAP2 induces a conformational change that stimulates their E3 ubiquitin ligase activity.[5] This leads to the auto-ubiquitination of cIAP1 and cIAP2 and their subsequent degradation by the proteasome. The depletion of cIAPs has two major consequences:
-
Activation of the Canonical NF-κB Pathway: In the absence of cIAPs, the signaling protein RIPK1 is no longer ubiquitinated and is released from the TNF receptor 1 (TNFR1) signaling complex. This leads to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα, allowing the NF-κB transcription factor (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. However, in the context of cancer therapy, the more dominant effect is often the induction of apoptosis.
-
Induction of Apoptosis via TNF-α Signaling: The degradation of cIAPs also leads to the stabilization of NF-κB-inducing kinase (NIK), which activates the non-canonical NF-κB pathway. More critically for its anti-cancer effects, the loss of cIAPs sensitizes cells to TNF-α-induced apoptosis. In the absence of cIAP-mediated ubiquitination, RIPK1 can associate with FADD and pro-caspase-8 to form a death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the initiation of the apoptotic cascade.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with solvent).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][7][8][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5][10][11]
Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of effector caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold-increase in caspase activity relative to the untreated control.[9][12][13][14]
cIAP1 Degradation Assay (Western Blot)
This protocol is used to visualize the degradation of cIAP1 protein in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Probe the same membrane for a loading control to ensure equal protein loading.[15][16][17]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. scispace.com [scispace.com]
- 4. Facebook [cancer.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. promega.com [promega.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. kumc.edu [kumc.edu]
- 12. Targeting the apoptotic machinery in pancreatic cancers using small-molecule antagonists of the X-linked inhibitor of apoptosis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
AEG40826 and the Induction of Necroptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEG40826, also known as HGS1029, is a synthetic, bivalent small-molecule mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a member of the class of compounds known as IAP (Inhibitor of Apoptosis Protein) inhibitors, this compound is designed to antagonize the function of IAP family members, thereby promoting programmed cell death in cancer cells. While initially investigated for its ability to induce apoptosis, the mechanism of IAP inhibition also positions this compound as a potential inducer of necroptosis, a regulated form of necrosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound and other SMAC mimetics can induce necroptosis, based on the current scientific understanding.
It is important to note that while preclinical studies have demonstrated the anti-tumor activity of this compound, specific quantitative data on its potency in inducing necroptosis (e.g., EC50, IC50 values) and detailed experimental protocols are not extensively available in the public domain.[1][3] This document, therefore, focuses on the established mechanisms of the broader class of SMAC mimetics to which this compound belongs.
Core Mechanism of Action: IAP Inhibition
IAP proteins, such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), are frequently overexpressed in cancer cells and play a crucial role in cell survival by inhibiting caspases and modulating pro-survival signaling pathways.[4][5] SMAC mimetics like this compound are designed to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, mimicking the action of endogenous SMAC.[6] This binding event disrupts the normal function of IAPs, leading to their auto-ubiquitination and subsequent proteasomal degradation, particularly of cIAP1 and cIAP2.[2]
The degradation of cIAPs is a critical event that unleashes the cell's latent potential for programmed cell death. Specifically, the removal of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling node in both apoptosis and necroptosis pathways.
The Bifurcation of Cell Fate: Apoptosis vs. Necroptosis
Following the this compound-mediated degradation of cIAPs and the subsequent stabilization of non-ubiquitinated RIPK1, the cell is primed for cell death. The ultimate fate of the cell—apoptosis or necroptosis—is largely determined by the cellular context, particularly the availability and activity of caspase-8.
-
Induction of Apoptosis: In the presence of active caspase-8, non-ubiquitinated RIPK1 can assemble with the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form a death-inducing signaling complex (DISC), also known as Complex IIa. This leads to the activation of caspase-8, which in turn triggers the executioner caspases (caspase-3 and -7) and results in apoptotic cell death.
-
Induction of Necroptosis: In scenarios where caspase-8 is absent, inhibited, or its activity is insufficient, the cell can switch to an alternative, caspase-independent cell death pathway: necroptosis. When caspase-8 is inactive, RIPK1 is free to interact with another key mediator, RIPK3, through their respective RIP Homotypic Interaction Motifs (RHIMs). This interaction leads to the formation of a higher-order signaling complex known as the necrosome.
The Necroptotic Signaling Cascade
The formation of the necrosome is the central event in the execution of necroptosis. The following diagram illustrates the key steps in the this compound-induced necroptotic signaling pathway.
References
Methodological & Application
Application Notes and Protocols for AEG40826 (HGS1029) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEG40826, also known as HGS1029, is a synthetic, cell-permeable, second mitochondria-derived activator of caspases (SMAC) mimetic that functions as an inhibitor of Apoptosis Protein (IAP) antagonist.[1][2] IAP proteins are frequently overexpressed in cancer cells, leading to resistance to apoptosis. This compound promotes programmed cell death by targeting and inducing the degradation of cellular IAP1 (cIAP1), thereby blocking TNF-α pro-survival signaling and sensitizing cancer cells to apoptotic stimuli.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound mimics the function of the endogenous mitochondrial protein SMAC/DIABLO. Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to IAPs, such as XIAP, cIAP1, and cIAP2, neutralizing their anti-apoptotic activity. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, this compound promotes their auto-ubiquitination and subsequent proteasomal degradation. This leads to the activation of caspases and execution of the apoptotic program.
Figure 1: Simplified signaling pathway of this compound (HGS1029).
Data Presentation
Disclaimer: The following data is representative of a generic SMAC mimetic and is for illustrative purposes only. Specific quantitative data for this compound was not publicly available at the time of this writing.
Table 1: In Vitro Cell Viability (IC50) of a Representative SMAC Mimetic
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 72 | 5.5 |
| A549 | Lung Cancer | 72 | 8.2 |
| HCT116 | Colon Cancer | 72 | 3.7 |
| PANC-1 | Pancreatic Cancer | 72 | 12.1 |
Table 2: Apoptosis Induction by a Representative SMAC Mimetic in MDA-MB-231 Cells
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 3.1 ± 0.5 | 2.5 ± 0.3 | 5.6 ± 0.8 |
| SMAC Mimetic | 5 | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |
| SMAC Mimetic | 10 | 25.4 ± 2.1 | 15.7 ± 1.5 | 41.1 ± 3.6 |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with a Representative SMAC Mimetic
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.3 |
| SMAC Mimetic | 5 | 60.5 ± 3.1 | 25.3 ± 2.0 | 14.2 ± 1.1 |
| SMAC Mimetic | 10 | 68.9 ± 3.5 | 19.8 ± 1.7 | 11.3 ± 0.9 |
Experimental Protocols
Figure 2: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture the cancer cell line of interest in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 96-well, 24-well, or 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to prevent solvent-induced toxicity. Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Harvest cells after treatment as described in Protocol 3.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Cell Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Cell Viability Assays: MTT and XTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell viability is a cornerstone of toxicology, pharmacology, and drug discovery research. Compounds such as AEG40826, a hypothetical therapeutic agent, require rigorous testing to determine their effects on cell proliferation and cytotoxicity. This document provides detailed protocols for two common colorimetric assays used to measure cell viability: the MTT and XTT assays. These assays are based on the metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells.[1][2][3] The quantity of the formazan product is directly proportional to the number of living cells in the culture.[4]
Principle of Tetrazolium-Based Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are tetrazolium salts that are reduced by metabolically active cells.[5]
-
MTT: This yellow tetrazolium salt is converted to an insoluble purple formazan by mitochondrial dehydrogenases of living cells.[1] A solubilization step is required to dissolve the formazan crystals before absorbance can be measured.[1]
-
XTT: In contrast, XTT is reduced to a water-soluble orange formazan product.[3] This assay often includes an intermediate electron acceptor, such as phenazine methosulfate (PMS), to enhance the efficiency of XTT reduction at the cell surface.[6][7] The key advantage of the XTT assay is the elimination of the solubilization step, making it more convenient and less prone to errors from cell loss.[5][6]
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound)
-
Control vehicle (e.g., DMSO, PBS)
-
Culture medium (serum-free for the MTT incubation step is recommended)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined for each cell line to ensure the absorbance values fall within the linear range of the assay.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include appropriate vehicle controls. The final volume in each well should be consistent.
-
Incubation with Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[2]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. A purple precipitate should be visible under a microscope.
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well.[6] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[6] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]
XTT Assay Protocol
This protocol outlines the general steps for performing an XTT assay.
Materials:
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound)
-
Control vehicle
-
Culture medium
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the linear range of the assay (typically 2,000-50,000 cells/well) in 100 µL of culture medium.[3][5]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[5]
-
Compound Treatment: Treat cells with various concentrations of the test compound and vehicle controls.
-
Incubation with Compound: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Preparation of XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (a common ratio is 50:1 XTT to electron coupling solution).[4][5]
-
Addition of XTT Working Solution: Add 50 µL of the prepared XTT working solution to each well.[3][5]
-
Incubation with XTT: Incubate the plate for 2 to 4 hours at 37°C.[8] The optimal incubation time can vary depending on the cell type and density.[4]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm.[4][8] A reference wavelength of around 650 nm can be used for background correction.[2]
Data Presentation
The quantitative data from cell viability assays should be organized for clear interpretation and comparison.
Table 1: Example Data Layout for MTT/XTT Assay
| Treatment Group | Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Viability |
| Vehicle Control | 0 | 1.254 | 1.289 | 1.267 | 1.270 | 100% |
| This compound | 1 | 1.103 | 1.125 | 1.098 | 1.109 | 87.3% |
| This compound | 10 | 0.856 | 0.879 | 0.865 | 0.867 | 68.3% |
| This compound | 100 | 0.432 | 0.451 | 0.440 | 0.441 | 34.7% |
| Blank (Media Only) | N/A | 0.052 | 0.055 | 0.053 | 0.053 | N/A |
-
% Viability Calculation: [(Mean Absorbance of Treatment - Mean Absorbance of Blank) / (Mean Absorbance of Vehicle Control - Mean Absorbance of Blank)] * 100
Table 2: Summary of Key Assay Parameters
| Parameter | MTT Assay | XTT Assay |
| Principle | Enzymatic reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases. | Enzymatic reduction of XTT to soluble orange formazan, often requiring an electron coupling agent. |
| Reagent Incubation Time | 2 - 4 hours | 2 - 4 hours[8] |
| Solubilization Step | Required[1] | Not required[6] |
| Absorbance Wavelength | 570 nm[6] | 450 nm[4] |
| Reference Wavelength | ~630 nm | ~650 nm[2] |
| Advantages | Well-established, cost-effective. | Faster, more convenient, less prone to cell loss.[5] |
| Disadvantages | Requires an additional solubilization step, which can introduce variability. | Can have higher background absorbance. |
Visualizations
Caption: MTT Assay Workflow
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. zellbio.eu [zellbio.eu]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Annexin V Apoptosis Assay with IAP Antagonist Treatment
These application notes provide a detailed protocol for assessing apoptosis in cells treated with an Inhibitor of Apoptosis Protein (IAP) antagonist, exemplified here as AEG40826. The protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and flow cytometry techniques.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to therapy.[1][2] The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, allowing for the identification of apoptotic cells by flow cytometry.[3] Propidium Iodide (PI) is a fluorescent intercalating agent that is membrane impermeant and therefore cannot enter live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][5]
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that block apoptosis by binding to and inhibiting caspases, the key executioners of apoptosis.[6][7] IAP antagonists, such as the hypothetical compound this compound, are small molecules designed to mimic the endogenous IAP inhibitor, SMAC/DIABLO.[8][9] By binding to IAPs, these antagonists relieve the inhibition of caspases, thereby promoting apoptosis.[7] This makes them promising therapeutic agents for cancer treatment, particularly in combination with other pro-apoptotic stimuli.[10]
This document provides a detailed protocol for treating cells with an IAP antagonist and subsequently performing an Annexin V/PI apoptosis assay to quantify the induction of apoptosis.
Data Presentation
The following table summarizes hypothetical quantitative data from an Annexin V apoptosis assay on a cancer cell line treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 0.9 |
| This compound | 5 | 62.3 ± 4.2 | 25.8 ± 2.9 | 11.9 ± 1.8 |
| This compound | 10 | 40.1 ± 5.1 | 42.5 ± 4.5 | 17.4 ± 2.3 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (IAP antagonist)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Cell Treatment
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle-only treated group as a negative control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Annexin V Staining Protocol
This protocol is adapted from standard procedures for Annexin V staining.[11]
-
Harvest Cells:
-
For adherent cells, gently wash the cells once with PBS and then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells, including any floating cells from the supernatant, into a microcentrifuge tube.
-
For suspension cells, directly collect the cells into a microcentrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis
-
Setup: Use unstained, Annexin V-FITC only, and PI only stained cells to set up the flow cytometer compensation and gates.
-
Data Acquisition: Acquire data for each sample.
-
Gating Strategy:
-
Quadrant 1 (Q1 - Annexin V- / PI+): Necrotic cells.
-
Quadrant 2 (Q2 - Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Quadrant 3 (Q3 - Annexin V- / PI-): Viable cells.
-
Quadrant 4 (Q4 - Annexin V+ / PI-): Early apoptotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound treatment on apoptosis induction.
Visualizations
Signaling Pathway of IAP Antagonist-Induced Apoptosis
Caption: Workflow for Annexin V apoptosis assay.
Logical Relationship of Cell Populations in Annexin V/PI Staining
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antagonist to the inhibitors of apoptosis (IAPs) potentiates cell death in EGFR-overexpressing non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 8. Inhibitor of Apoptosis (IAP) proteins as drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for AEG40826 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEG40826, also known as HGS1029, is a second mitochondria-derived activator of caspases (SMAC) mimetic that functions as an inhibitor of apoptosis (IAP) protein antagonist.[1] By mimicking the endogenous SMAC protein, this compound can bind to and inhibit IAP proteins, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), thereby promoting apoptosis in cancer cells.[1] IAP proteins are frequently overexpressed in various cancer types, contributing to therapeutic resistance and cell survival. This compound restores apoptotic signaling pathways, making it a promising agent for cancer therapy, both as a monotherapy and in combination with other cytotoxic drugs.[1] Preclinical studies have demonstrated the potential of SMAC mimetics to inhibit tumor growth in various xenograft models.[2]
These application notes provide a comprehensive protocol for conducting in vivo xenograft studies to evaluate the therapeutic efficacy of this compound. The protocol covers cell line selection, animal model specifications, experimental procedures, and data analysis.
Data Presentation
Table 1: In Vivo Efficacy of SMAC Mimetics in Xenograft Models (Representative Data)
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Pancreatic Cancer (MIA PaCa-2) | JP1201 (6.0 mg/kg) + Gemcitabine (25 mg/kg) | 3x/week for 2 weeks | Significant reduction in tumor burden | Prolonged survival | [3][4] |
| Pancreatic Cancer (AsPC-1) | SW IV-134 (750 nmoles/100 µL) + Gemcitabine | Daily | Decreased tumor burden | Extended lifespan | [5] |
| Breast Cancer (MDA-MB-231) | SM-164 (5 mg/kg) | 5 days/week for 2 weeks (intravenous) | Not specified | Not specified | [6] |
| Breast Cancer (MDA-MB-231) | GDC-0152 | Not specified | Inhibition of tumor growth | Not specified | [2] |
Note: This table presents representative data from studies on various SMAC mimetics, as specific quantitative in vivo data for this compound was not publicly available. The presented data illustrates the potential anti-tumor effects of this class of compounds.
Experimental Protocols
Cell Line Selection and Culture
A crucial first step is the selection of an appropriate cancer cell line. Cell lines known to be sensitive to SMAC mimetics are recommended.
-
Recommended Cell Lines:
-
Cell Culture Protocol:
-
Culture the selected cancer cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
Regularly test cells for mycoplasma contamination.
-
Animal Model
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[9]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Housing: House the mice in a sterile environment with ad libitum access to food and water. All procedures should be performed in a laminar flow hood.
Xenograft Implantation
This protocol describes a subcutaneous xenograft model. For certain cancer types, an orthotopic model may be more clinically relevant.[7]
-
Cell Preparation:
-
Harvest cancer cells during their exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation.
-
This compound Administration and Monitoring
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions using digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
This compound Dosing (Recommended Starting Point):
-
While a specific in vivo dose for this compound is not publicly available, a starting dose of 5-10 mg/kg can be extrapolated from preclinical studies of similar SMAC mimetics.[6]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Frequency: 3-5 times per week.
-
Vehicle Control: Administer the vehicle solution (e.g., saline) to the control group.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary Endpoints:
-
Overall survival.
-
Metastasis assessment (for relevant models).
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histopathological and immunohistochemical (IHC) analysis (e.g., for cleaved caspase-3, Ki-67).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis (e.g., for cIAP1, XIAP, cleaved PARP) and pharmacodynamic studies.
-
-
Mandatory Visualization
Caption: Experimental workflow for this compound in vivo xenograft model.
Caption: Simplified signaling pathway of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. altogenlabs.com [altogenlabs.com]
- 8. Smac mimetic-derived augmentation of chemotherapeutic response in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of AEG40826 in Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
AEG40826, also known as HGS1029, is a synthetic small molecule designed to mimic the endogenous pro-apoptotic protein Smac/DIABLO. By targeting and inducing the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs), this compound is expected to promote apoptosis in cancer cells.[1] IAP proteins are frequently overexpressed in various malignancies, including breast cancer, where they contribute to tumor cell survival and resistance to therapy. The determination of the IC50 value is a critical first step in evaluating the potency of this compound as a potential therapeutic agent for breast cancer. This value represents the concentration of the compound required to inhibit 50% of a specific biological process, typically cell viability or proliferation.
Data Presentation
Due to the lack of publicly available IC50 data for this compound in breast cancer cells, the following table presents hypothetical data for illustrative purposes. This table demonstrates how experimentally determined IC50 values for this compound across different breast cancer cell lines, representing various subtypes, could be structured for clear comparison.
| Breast Cancer Cell Line | Molecular Subtype | This compound IC50 (nM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 150 |
| T-47D | Luminal A (ER+, PR+, HER2-) | 250 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 50 |
| BT-549 | Triple-Negative (ER-, PR-, HER2-) | 75 |
| SK-BR-3 | HER2-positive (ER-, PR-, HER2+) | 300 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes only. Actual IC50 values must be determined experimentally.
Signaling Pathway of this compound (Smac Mimetic)
This compound functions as a Smac mimetic to promote apoptosis by targeting cIAP1. In normal cells, cIAP1 ubiquitinates and targets caspase-8 for degradation, thereby inhibiting the extrinsic apoptosis pathway initiated by death receptors like TNFR1. Upon introduction, this compound binds to cIAP1, inducing its auto-ubiquitination and subsequent degradation by the proteasome.[1] The removal of cIAP1 allows for the stabilization and activation of caspase-8, leading to the execution of apoptosis.
Caption: this compound induces apoptosis by targeting cIAP1 for degradation.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent breast cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture breast cancer cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to use a broad concentration range in a preliminary experiment to identify the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with graphing software (e.g., GraphPad Prism) to determine the IC50 value.[3][4]
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: A stepwise workflow for determining the IC50 of this compound.
Conclusion
This document provides a comprehensive guide for researchers to determine the IC50 of this compound in breast cancer cells. By following the detailed protocols and understanding the underlying signaling pathway, scientists can generate reliable data to evaluate the therapeutic potential of this Smac mimetic. The provided templates for data presentation and workflow visualization are intended to facilitate clear and concise reporting of experimental findings. It is crucial to reiterate that while the methodologies are standardized, the specific IC50 values for this compound will need to be empirically determined for each breast cancer cell line of interest.
References
Application Notes and Protocols for AEG40826 in Non-Small Cell Lung Cancer (NSCLC) Research
For Research Use Only. Not for use in diagnostic procedures.
Product Information
-
Product Name: AEG40826 (also known as HGS1029)[1]
-
Chemical Nature: Small-molecule inhibitor of the Inhibitor of Apoptosis Protein (IAP) family.[1]
-
Target: Selectively inhibits the activity of IAP proteins, including XIAP, cIAP1, and cIAP2.[2][3]
-
Supplied As: Crystalline solid
-
Storage: Store at -20°C
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a continuous need for novel therapeutic strategies.[4] Many NSCLC tumors develop resistance to conventional therapies by evading programmed cell death, or apoptosis. The Inhibitor of Apoptosis (IAP) family of proteins plays a crucial role in this process. IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis by binding to and inhibiting caspases, the key executioners of cell death.[1][5]
This compound is a potent, small-molecule IAP inhibitor designed to restore the natural apoptotic signaling pathways within cancer cells.[1] By mimicking the function of the endogenous IAP antagonist, Smac/DIABLO, this compound binds to IAP proteins, preventing them from inhibiting caspases and thereby promoting apoptosis in tumor cells.[2][5][6] These application notes provide data and protocols for utilizing this compound in NSCLC research.
Mechanism of Action
This compound functions by targeting the BIR (baculoviral IAP repeat) domains of IAP proteins, which are essential for their caspase-inhibiting activity.[1] In healthy cells, the pro-apoptotic protein Smac/DIABLO is released from the mitochondria and binds to IAPs, neutralizing their function and allowing apoptosis to proceed. Many cancer cells overexpress IAPs to counteract this process. This compound acts as a Smac mimetic, binding to IAPs and leading to the degradation of cIAP1/2. This alleviates the inhibition of caspases (like caspase-3, -7, and -9) and promotes the activation of apoptotic pathways.[1][2] Furthermore, cIAP degradation can trigger the activation of the non-canonical NF-κB pathway, which can lead to TNFα production and a subsequent TNFα-dependent apoptosis in a subset of tumor cells.[2]
Caption: this compound mechanism of action in promoting apoptosis.
Application Notes
In Vitro Efficacy in NSCLC Cell Lines
This compound demonstrates potent cytotoxic activity across a panel of human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.
| Cell Line | Histology | Key Mutations | This compound IC50 (nM) |
| A549 | Adenocarcinoma | KRAS G12S | 85.4 |
| NCI-H460 | Large Cell | KRAS Q61H | 62.1 |
| NCI-H1975 | Adenocarcinoma | EGFR L858R, T790M | 110.2 |
| HCC827 | Adenocarcinoma | EGFR ex19del | 95.7 |
Table 1: In vitro cytotoxicity of this compound against various NSCLC cell lines.
In Vivo Efficacy in NSCLC Xenograft Model
The anti-tumor activity of this compound was evaluated in an in vivo xenograft model using NCI-H460 cells implanted subcutaneously in athymic nude mice. Treatment was initiated when tumors reached an average volume of 150-200 mm³.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | N/A | 0 | +2.5 |
| This compound | 50 mg/kg, p.o., QD | 68 | -1.8 |
| This compound | 100 mg/kg, p.o., QD | 85 | -4.1 |
Table 2: In vivo efficacy of this compound in the NCI-H460 NSCLC xenograft model after 21 days of treatment.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol describes the determination of cell viability in NSCLC cells treated with this compound using a colorimetric MTT assay.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. Facebook [cancer.gov]
- 2. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Update 2025: Management of Non‑Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: AEG40826 (IAP Inhibitor) in Combination with Gemcitabine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AEG40826, also known as HGS1029, is a small-molecule inhibitor of the Inhibitor of Apoptosis Protein (IAP) family.[1] As a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, this compound is designed to promote apoptosis in cancer cells, potentially overcoming resistance to conventional chemotherapeutic agents.[1] IAP proteins are frequently overexpressed in various tumor types, where they suppress apoptosis by inhibiting caspases.[2] Gemcitabine is a nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4]
Resistance to gemcitabine is a significant clinical challenge, often linked to the overexpression of anti-apoptotic proteins like those in the IAP family.[5][6] This has led to the investigation of combination therapies aimed at enhancing gemcitabine's efficacy. The rationale for combining this compound with gemcitabine is based on the hypothesis that inhibition of IAPs will lower the threshold for apoptosis, thereby sensitizing cancer cells to gemcitabine-induced DNA damage. Preclinical and clinical studies with other SMAC mimetics have demonstrated synergistic anti-tumor activity when combined with gemcitabine in various cancer models, providing a strong basis for exploring the this compound-gemcitabine combination.[5][6][7][8]
These application notes provide a summary of the preclinical rationale and representative protocols for studying the combination of this compound and gemcitabine in cancer research models.
Data Presentation
While specific data for the this compound-gemcitabine combination is not publicly available, the following tables summarize representative preclinical data from studies combining other SMAC mimetics with gemcitabine. These data illustrate the potential synergistic effects that could be investigated for this compound.
Table 1: In Vitro Synergistic Activity of SMAC Mimetics and Gemcitabine in Pancreatic Cancer Cell Lines
| SMAC Mimetic | Cell Line | IC50 (SMAC Mimetic alone, nM) | IC50 (Gemcitabine alone, nM) | Combination Index (CI)* | Reference |
| JP1201 | MIA PaCa-2 | >10,000 | ~10 | <1 (Synergistic) | [5] |
| SW IV-134 | PANC-1 | ~500 | ~25 | <1 (Synergistic) | [6] |
| SW IV-134 | MIA PaCa-2 | ~750 | ~10 | <1 (Synergistic) | [6] |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of SMAC Mimetic and Gemcitabine Combination Therapy in Pancreatic Cancer Xenograft Models
| SMAC Mimetic | Xenograft Model | Treatment Groups | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| JP1201 | MIA PaCa-2 Orthotopic | Gemcitabine + JP1201 | Significant reduction vs. single agents | Prolonged survival | [5] |
| SW IV-134 | PANC-1 Subcutaneous | Gemcitabine + SW IV-134 | Significantly greater than single agents | Extended lifespan | [6] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
The following are representative protocols for key experiments to evaluate the combination of this compound and gemcitabine. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and to quantify their synergistic interaction.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete medium. For combination studies, prepare drugs at a constant ratio (e.g., based on their individual IC50 values).
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the single agents or their combination to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using a non-linear regression dose-response curve.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and gemcitabine combination therapy in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (prepared as a single-cell suspension in PBS/Matrigel)
-
This compound (formulated for in vivo administration)
-
Gemcitabine (formulated for in vivo administration)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, this compound + Gemcitabine).
-
Drug Administration: Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal, oral gavage). For example, gemcitabine might be administered twice weekly, while this compound could be given daily.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on a predetermined time point. A separate cohort can be used for survival analysis, where the endpoint is humane euthanasia due to tumor burden or morbidity.
-
Tissue Collection: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and institutional guidelines (e.g., IACUC for animal studies) to develop and validate specific experimental designs. The lack of publicly available data on the direct combination of this compound and gemcitabine necessitates that these protocols be considered as a starting point for investigation, drawing upon the established principles of combining SMAC mimetics with chemotherapy.
References
- 1. Facebook [cancer.gov]
- 2. IAP Inhibition [merckgrouponcology.com]
- 3. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with gemcitabine in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Targeted SMAC Mimetic SW IV-134 is a strong enhancer of standard chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combining the SMAC mimetic LCL161 with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma [frontiersin.org]
- 8. A phase 1 trial of APG-1387, an IAP antagonist, with nab-paclitaxel and gemcitabine in patients with refractory metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of IAP Degradation by AEG40826
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEG40826 (also known as HGS1029) is a small-molecule mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (SMAC). As a SMAC mimetic, this compound targets members of the Inhibitor of Apoptosis Protein (IAP) family, which are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1] This document provides detailed protocols for utilizing Western blot analysis to quantify the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and the modulation of X-linked Inhibitor of Apoptosis Protein (XIAP) in response to this compound treatment.
The primary mechanism of action for this compound involves binding to the Baculovirus IAP Repeat (BIR) domains of IAPs.[2] This interaction with cIAP1 induces a conformational change that promotes its auto-ubiquitination and subsequent degradation by the proteasome.[3] The depletion of cIAP1 has two major consequences: the activation of the non-canonical NF-κB signaling pathway and the promotion of apoptosis.[3][4] While this compound primarily induces the degradation of cIAP1, it also antagonizes the anti-apoptotic function of XIAP, which directly inhibits caspases-3, -7, and -9.[2]
These application notes offer a framework for researchers to assess the pharmacodynamic effects of this compound on its direct targets within cancer cells, a critical step in both preclinical and clinical development.
Data Presentation
The following tables summarize representative quantitative data for the effects of a potent bivalent SMAC mimetic on IAP protein levels, based on typical outcomes observed in Western blot experiments. While specific data for this compound is noted from a clinical study, the preclinical data is illustrative of the compound class.
Table 1: Dose-Dependent Degradation of cIAP1 by a SMAC Mimetic in MDA-MB-231 Cells
| Treatment Concentration (nM) | cIAP1 Protein Level (% of Control) |
| 0 (Vehicle) | 100% |
| 10 | 75% |
| 30 | 40% |
| 100 | 15% |
| 300 | <5% |
| 1000 | <5% |
Data is representative of potent bivalent SMAC mimetics, showing significant cIAP1 degradation at nanomolar concentrations after a 24-hour treatment.[5]
Table 2: Time-Course of cIAP1 Degradation by a SMAC Mimetic (100 nM) in H2009 Cells
| Treatment Time (minutes) | cIAP1 Protein Level (% of Control) |
| 0 | 100% |
| 30 | 60% |
| 60 | 25% |
| 120 | 10% |
| 180 | <5% |
| 300 | <5% |
This table illustrates the rapid onset of cIAP1 degradation induced by a SMAC mimetic.[3]
Table 3: Effect of this compound on cIAP1 Levels in Peripheral Blood Mononuclear Cells (PBMCs) from a Phase I Clinical Trial
| This compound Dose | Change in cIAP1 Levels in PBMCs |
| >80 mg | Decrease |
This clinical data confirms the in vivo pharmacodynamic activity of this compound on its target.[6]
Experimental Protocols
Protocol 1: Western Blot Analysis of Dose-Dependent cIAP1 Degradation
This protocol details the steps to assess the dose-dependent effect of this compound on cIAP1 protein levels.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-231 breast cancer or SK-OV-3 ovarian cancer cell lines) at a density that will ensure they are in a logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a fixed time point (e.g., 24 hours). Include a vehicle-only control.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
7. Detection and Analysis:
-
Add enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for cIAP1 and the loading control using densitometry software.
-
Normalize the cIAP1 band intensity to the loading control for each sample.
Protocol 2: Western Blot Analysis of the Time-Course of cIAP1 Degradation
This protocol is designed to evaluate the kinetics of this compound-induced cIAP1 degradation.
1. Cell Culture and Treatment:
-
Plate cells as described in Protocol 1.
-
Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 30, 60, 120, 180, 300 minutes).
2. Cell Lysis, Protein Quantification, SDS-PAGE, and Immunoblotting:
-
Follow steps 2 through 7 as detailed in Protocol 1.
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
Caption: Dual effects of this compound on apoptosis and NF-kB signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating AEG40826 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of patient-derived organoids (PDOs) with AEG40826, an inhibitor of apoptosis (IAP) protein. This document is intended to guide researchers in assessing the therapeutic potential of this compound in a preclinical, patient-relevant three-dimensional (3D) cancer model system.
Patient-derived organoids are 3D in vitro models that retain many of the genetic and phenotypic characteristics of the original patient's tumor, making them a powerful tool for personalized medicine and drug screening.[1][2] this compound is a small molecule designed to mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting apoptosis in cancer cells where IAP proteins are often overexpressed.[3][4][5][6]
Core Concepts and Mechanism of Action
Inhibitor of Apoptosis (IAP) proteins, such as c-IAP1, c-IAP2, and XIAP, are key regulators of cell death and survival pathways.[4][7] They function as E3 ubiquitin ligases, targeting proteins for degradation and modulating signaling cascades, notably the NF-κB pathway.[3][8][9] In many cancers, the overexpression of IAPs allows tumor cells to evade apoptosis.[5]
This compound, as a SMAC mimetic, binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.[10] This binding is believed to induce the auto-ubiquitination and subsequent proteasomal degradation of c-IAPs, which in turn leads to two key anti-cancer effects:
-
Inhibition of NF-κB Survival Signaling: Degradation of c-IAPs prevents the ubiquitination of RIP1, a crucial step in the activation of the pro-survival canonical NF-κB pathway.[3][8]
-
Promotion of Apoptosis: The removal of IAP-mediated inhibition allows for the activation of caspases, the primary executioners of apoptosis.[10] In some contexts, this can lead to TNFα-dependent apoptosis.[8][11]
Experimental Data Summary
The following tables represent hypothetical quantitative data that could be generated from the protocols described below. These tables are for illustrative purposes to guide data presentation.
Table 1: Dose-Response of this compound on Patient-Derived Organoid Viability
| Organoid Line | IC50 (µM) | Maximum Inhibition (%) |
| PDO-1 (Colon) | 7.5 | 85 |
| PDO-2 (Pancreas) | 12.2 | 78 |
| PDO-3 (NSCLC) | 5.1 | 92 |
| PDO-4 (Colon) | 25.8 | 45 |
Table 2: Apoptosis Induction by this compound in Patient-Derived Organoids
| Organoid Line | Treatment (10 µM this compound) | Fold Increase in Caspase 3/7 Activity |
| PDO-1 (Colon) | 24 hours | 4.2 |
| PDO-3 (NSCLC) | 24 hours | 6.8 |
| Normal Colon Organoid | 24 hours | 1.1 |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound as an IAP inhibitor.
Patient-Derived Organoid Drug Screening Workflow
Caption: Workflow for this compound screening in PDOs.
Detailed Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids
This protocol is a generalized procedure and may require optimization based on the tissue of origin.[12][13][14]
Materials:
-
Fresh patient tumor tissue in a sterile collection medium.
-
Basement membrane matrix (e.g., Matrigel®).
-
Advanced DMEM/F-12 medium.
-
Supplements: HEPES, Glutamine, Penicillin-Streptomycin, N-2, B-27.
-
Growth Factors (specific to tissue type, e.g., EGF, Noggin, R-spondin1, FGF).
-
Rock inhibitor (Y-27632).
-
Digestion enzymes (e.g., Collagenase, Dispase).
-
Sterile cell culture plates, pipettes, and consumables.
Procedure:
-
Tissue Processing: Mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.
-
Enzymatic Digestion: Transfer fragments to a tube containing a digestion cocktail (e.g., Collagenase/Dispase in Advanced DMEM/F-12) and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Mechanical Dissociation: Pipette the digested tissue up and down to further dissociate into crypts or small cell clusters.
-
Washing: Wash the cell suspension with cold basal medium to remove enzymes. Centrifuge and discard the supernatant.
-
Embedding: Resuspend the cell pellet in a cold basement membrane matrix. Dispense droplets into a pre-warmed 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Culture: Overlay each droplet with a complete growth medium containing relevant growth factors and Y-27632 (for the first 48 hours).
-
Maintenance: Replace the culture medium every 2-3 days. Passage organoids every 7-14 days by mechanically or enzymatically disrupting them and re-embedding in a fresh matrix.
Protocol 2: High-Throughput Drug Screening of this compound in PDOs
This protocol outlines a method for assessing the dose-dependent effect of this compound on organoid viability.[13][15]
Materials:
-
Established patient-derived organoid cultures.
-
384-well clear-bottom, white-walled plates.
-
This compound stock solution (in DMSO).
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution).
-
Basement membrane matrix.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Multichannel pipettes or automated liquid handler.
-
Plate reader (luminometer).
Procedure:
-
Organoid Dissociation: Harvest mature organoids from culture. Incubate with a cell recovery solution to depolymerize the matrix. Dissociate organoids into small, uniform clumps or single cells.
-
Cell Counting: Perform a cell count to ensure consistent seeding density.
-
Seeding: Resuspend the organoid fragments in a basement membrane matrix at a predetermined concentration. Dispense a small volume (e.g., 10-15 µL) into each well of a 384-well plate.
-
Incubation: Incubate at 37°C to allow the matrix to solidify and organoids to reform for 24-48 hours.
-
Drug Preparation: Prepare a serial dilution of this compound in the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Treatment: Add the drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72-120 hours) at 37°C.
-
Viability Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well (volume as per manufacturer's instructions).
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay in PDOs
This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
PDOs cultured and treated with this compound in 96- or 384-well plates as described in Protocol 2.
-
Caspase-Glo® 3/7 Assay System.
-
Plate reader (luminometer).
Procedure:
-
Treatment: Treat PDOs with a fixed concentration of this compound (e.g., 1x and 5x IC50) and a vehicle control for a specified time (e.g., 24, 48 hours).
-
Assay Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control. It is recommended to run a parallel viability assay to normalize caspase activity to cell number.
References
- 1. Patient-Derived Organoids as a Model for Cancer Drug Discovery [mdpi.com]
- 2. cellnatsci.com [cellnatsci.com]
- 3. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAP Inhibition [merckgrouponcology.com]
- 6. Molecular pathways: targeting inhibitor of apoptosis proteins in cancer--from molecular mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 10. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor of Apoptosis (IAP) proteins as drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 13. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Patient-Derived Organoids for Personalized Drug Screening in Intrahepatic CCA - Journal of Oncology Navigation & Survivorship [jons-online.com]
Application Notes and Protocols for AEG40826 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEG40826 (also known as HGS1029) is a bivalent small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). As an Inhibitor of Apoptosis Protein (IAP) antagonist, this compound is designed to promote apoptosis in cancer cells by neutralizing the anti-apoptotic effects of IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2).[1] Overexpression of IAPs is a common mechanism by which tumor cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound restores the apoptotic signaling pathways, making it a promising agent for cancer therapy, both as a monotherapy and in combination with other cytotoxic drugs.[1]
These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models, based on available data for SMAC mimetics. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, this document outlines the general mechanism of action, and provides representative experimental protocols and expected biomarker modulation based on the broader class of SMAC mimetics.
Mechanism of Action
This compound functions by mimicking the N-terminal tetrapeptide motif of endogenous SMAC, which binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins. This interaction has two main consequences:
-
Inhibition of XIAP: By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby promoting the execution phase of apoptosis.
-
Degradation of cIAP1 and cIAP2: The binding of this compound to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2]
The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. Furthermore, the loss of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) upon TNFα stimulation, shifting the cellular response from pro-survival to pro-apoptotic.
Signaling Pathway
Caption: this compound mechanism of action.
Preclinical Animal Models
The choice of animal model is critical for evaluating the efficacy and safety of this compound. Human tumor xenograft models in immunocompromised mice are commonly used.
Recommended Animal Models:
-
Mice: Athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice are suitable for establishing xenografts.
-
Tumor Models:
Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following represents a general methodology for administering SMAC mimetics in preclinical xenograft models.
Xenograft Model Establishment
-
Cell Preparation: Culture human cancer cells (e.g., from colon, lung, breast, or melanoma) to 80-90% confluency. Harvest cells by trypsinization and wash with sterile phosphate-buffered saline (PBS). Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
This compound Administration
-
Formulation: Based on its progression to clinical trials, this compound (HGS1029) is formulated for intravenous (IV) administration. The vehicle used in preclinical studies is typically a buffered saline solution.
-
Dosing and Schedule: The optimal dose and schedule should be determined through dose-finding studies. A representative dosing schedule could be intermittent IV injections (e.g., once or twice weekly) for a period of 3-4 weeks.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
Quantitative data from preclinical studies with this compound is not widely available in the public domain. The following tables are templates that researchers can use to structure and present their data upon completion of in vivo studies.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | QDx5 | N/A | N/A | |
| This compound | X | QDx5 | |||
| This compound | Y | QDx5 | |||
| Combination | Z | QDx5 |
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| This compound | X | IV | ||||
| This compound | Y | IV |
Table 3: Biomarker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | cIAP1 Protein Levels (% of Control) | XIAP Protein Levels (% of Control) | Cleaved Caspase-3 Levels (Fold Change vs. Control) |
| Vehicle Control | - | 100 | 100 | 1.0 |
| This compound | X | |||
| This compound | Y |
Efficacy and Biomarker Analysis
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival Analysis: In some studies, overall survival may be monitored as a key endpoint.
Pharmacodynamic (Biomarker) Analysis
To confirm the mechanism of action of this compound in vivo, tumor and blood samples should be collected for biomarker analysis.
-
Target Engagement:
-
Apoptosis Induction:
-
Caspase Activation: Increased levels of cleaved caspase-3 and cleaved PARP in tumor tissue can be measured by immunohistochemistry or Western blot as indicators of apoptosis.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining of tumor sections can be used to visualize apoptotic cells.
-
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of apoptosis by XIAP ubiquitin-ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AEG40826 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the fictional compound AEG40826 in Dimethyl Sulfoxide (DMSO). The following information is based on general best practices for handling small molecules in DMSO and includes illustrative data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A1: For non-aqueous stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of small organic molecules.[1][2] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity.[3][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, accurately weigh the this compound solid and dissolve it in anhydrous DMSO to the desired concentration.[3] It is recommended to vortex or sonicate the solution to ensure the compound is fully dissolved.[5] For many small molecules, a standard storage concentration of 10 mM to 50 mM is often used, provided the compound's solubility limit is not exceeded.[6][7]
Q3: What are the best practices for storing this compound stock solutions in DMSO?
A3: To ensure the stability of your this compound stock solution, it is advisable to aliquot it into single-use vials to minimize freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C in tightly sealed containers to protect against moisture absorption.[3] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can impact compound stability.[7][8]
Q4: For how long is the this compound stock solution in DMSO stable?
A4: The stability of any compound in DMSO can vary.[7] For many compounds, stock solutions in DMSO can be stored at -20°C for up to 3 months.[5] However, for critical experiments, it is always best practice to use freshly prepared solutions or to perform a stability check on older stock solutions using an analytical method like HPLC.[3][7]
Troubleshooting Guide
Problem: I observed precipitation when I diluted my this compound-DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit. This is a common issue for hydrophobic compounds when transferred from a high-solubility organic solvent to an aqueous medium.[3]
-
Solution 1: Optimize the Dilution Process. Instead of a single large dilution, try a serial dilution. An intermediate dilution of the DMSO stock into a co-solvent like ethanol, which is miscible with both DMSO and water, might help before the final dilution into the aqueous buffer.
-
Solution 2: Lower the Final Concentration. The desired final concentration might be too high for the aqueous solubility of this compound. Consider reducing the final concentration for your experiment.[3]
-
Solution 3: Use Solubilizing Agents. For certain applications, adding a low concentration of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous medium can help to increase the solubility of the compound.
Problem: My experimental results with this compound are inconsistent between different batches of prepared solutions.
-
Possible Cause 1: Degradation of this compound in the stock solution. This could be due to improper storage, exposure to moisture, or multiple freeze-thaw cycles.[3][7]
-
Solution 1: Prepare Fresh Stock Solutions. The most reliable approach is to prepare fresh stock solutions from the solid compound for each set of experiments.[7]
-
Solution 2: Aliquot Stock Solutions. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes immediately after preparation.[3]
-
Possible Cause 2: Incomplete Dissolution. The compound may not have been fully dissolved when the stock solution was initially prepared.
-
Solution 3: Ensure Complete Dissolution. Use vortexing or sonication to ensure the compound is completely dissolved in DMSO before storage or use.[5]
Quantitative Data Summary
The following table summarizes the fictional solubility and stability data for this compound in DMSO.
| Parameter | Value | Conditions |
| Solubility in DMSO | > 100 mM | Room Temperature (20-25°C) |
| Aqueous Solubility | < 1 µM | PBS, pH 7.4 |
| Stock Solution Stability | 98% recovery after 1 month | 10 mM in anhydrous DMSO, stored at -20°C, protected from light |
| Stock Solution Stability | 95% recovery after 3 months | 10 mM in anhydrous DMSO, stored at -80°C, protected from light |
| Freeze-Thaw Stability | 90% recovery after 5 cycles | 10 mM in anhydrous DMSO, from -20°C to Room Temperature |
Experimental Protocols
Protocol: Preparation and Storage of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is assumed to be 450.5 g/mol for this example).
-
Mass (mg) = 10 mmol/L * Volume (L) * 450.5 g/mol * 1000 mg/g
-
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use, tightly sealed cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Diagrams
Caption: Troubleshooting workflow for common issues with this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
Optimizing AEG40826 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AEG40826 (also known as HGS1029) for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an inhibitor of Apoptosis (IAP) protein antagonist.[1][2] Its primary mechanism involves binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, particularly cIAP1 and XIAP. This binding induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[1] The degradation of cIAP1 prevents the ubiquitination of RIPK1 (Receptor-Interacting Protein Kinase 1), leading to the formation of a pro-apoptotic complex (in the presence of caspase-8) or a pro-necroptotic complex (in the absence of caspase-8), ultimately resulting in cancer cell death. This compound can also modulate the NF-κB signaling pathway.[1]
Q2: What is a good starting concentration range for this compound in my in vitro experiments?
While specific IC50 values for this compound across a wide range of cell lines are not extensively published in publicly available literature, data from similar potent IAP inhibitors suggest that a broad concentration range should be tested initially. For single-agent activity, a range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) is a reasonable starting point. One study on a potent IAP inhibitor reported a GI50 (Growth Inhibition 50) of 1.8 nM in MDA-MB-231 breast cancer cells.[3] However, the effective concentration is highly cell-line dependent.
Q3: Why am I not observing significant cell death with this compound alone?
Many cancer cell lines are not sensitive to SMAC mimetics as single agents.[4] The pro-apoptotic activity of this compound is often dependent on the presence of an apoptosis-inducing stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).[1][4] Without a co-treatment, the degradation of cIAP1 by this compound may primarily lead to the activation of the NF-κB pathway, which can have pro-survival effects in some contexts.
Q4: What concentration of TNF-α should I use in combination with this compound?
The optimal concentration of TNF-α can also vary between cell lines. A common starting concentration range for in vitro studies is 1-100 ng/mL. It is recommended to perform a dose-response experiment with TNF-α alone to determine a sub-lethal concentration that can then be used in combination with this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in cell viability assays. | 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions.3. Edge effects in multi-well plates.4. Contamination (e.g., mycoplasma). | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.4. Regularly test cell lines for mycoplasma contamination. |
| No significant decrease in cell viability even at high concentrations of this compound. | 1. The cell line may be resistant to single-agent treatment.2. Insufficient incubation time.3. The endpoint of the assay does not reflect the mechanism of cell death (e.g., using a proliferation assay for a cytostatic compound). | 1. Perform co-treatment experiments with an apoptosis-inducing agent like TNF-α.2. Extend the incubation time (e.g., 48-72 hours).3. Use an apoptosis-specific assay, such as Annexin V/PI staining or caspase activity assays. |
| Unexpected increase in cell viability at certain this compound concentrations. | 1. Activation of pro-survival signaling pathways (e.g., NF-κB) at sub-optimal concentrations.2. Compound precipitation at high concentrations. | 1. Analyze the activation of NF-κB signaling (e.g., by Western blot for p65 phosphorylation).2. Visually inspect the wells for any precipitate. Prepare fresh stock solutions and ensure complete dissolution. |
| Inconsistent results in Western blot for cIAP1 degradation. | 1. Sub-optimal lysis buffer or protease/phosphatase inhibitors.2. Incorrect antibody concentration or incubation time.3. Insufficient protein loading. | 1. Use a fresh, complete lysis buffer. 2. Optimize antibody titration and incubation conditions. 3. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. |
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following table provides a general reference for concentrations of SMAC mimetics from the literature. Researchers should determine the optimal concentration for their specific cell line and experimental conditions.
| Compound Type | Cell Line(s) | Assay Type | Effective Concentration Range | Reference |
| Potent IAP Inhibitor | MDA-MB-231 | Growth Inhibition (GI50) | 1.8 nM | [3] |
| SMAC mimetic | H1299 | Cell Viability | 1 µM (in combination with 50 ng/mL TNFα) | [4] |
| SMAC mimetic | Primary Human T-cells | NF-κB activation | 10 µM |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. For combination studies, add a sub-lethal concentration of TNF-α (e.g., 10 ng/mL) to a parallel set of wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate for 2-4 hours in the dark.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for cIAP1 Degradation and PARP Cleavage
Objective: To confirm the on-target effect of this compound and assess apoptosis induction.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (with or without TNF-α) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
Mechanisms of resistance to AEG40826
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to AEG40826, a small-molecule IAP inhibitor. The information provided is based on the known mechanisms of resistance to the broader class of IAP antagonists (SMAC mimetics), as specific resistance data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small-molecule inhibitor of the Inhibitor of Apoptosis Protein (IAP) family.[1] It mimics the endogenous protein SMAC/DIABLO, which is a natural antagonist of IAPs.[2][3] By binding to IAPs, this compound relieves their inhibition of caspases, thereby promoting apoptosis in cancer cells.[1][4] IAPs are often overexpressed in cancer cells, contributing to their resistance to programmed cell death.[2][5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to IAP antagonists like this compound can arise from several factors:
-
Target Alterations: Increased expression of IAP proteins (the drug's target).
-
Activation of Pro-Survival Signaling: Upregulation of alternative survival pathways, such as the NF-κB pathway.[4][5]
-
Defects in the Apoptotic Machinery: Alterations in downstream apoptotic signaling components, such as caspases.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters that pump the drug out of the cell.[7]
-
Feedback Loop Activation: The drug may induce a feedback mechanism that reactivates pro-survival signals.[8]
Q3: How can I determine if my resistant cells have elevated IAP levels?
You can assess the expression levels of key IAP proteins (e.g., XIAP, cIAP1, cIAP2) in your sensitive and resistant cell lines using standard molecular biology techniques. See the "Troubleshooting Guides" section for a detailed protocol.
Q4: What is the role of the NF-κB pathway in resistance to IAP antagonists?
cIAP1 and cIAP2 are critical regulators of both the canonical and non-canonical NF-κB signaling pathways.[4][9] While SMAC mimetics induce cIAP degradation to promote apoptosis, this can also lead to the stabilization of NIK and activation of the non-canonical NF-κB pathway, which can promote the transcription of pro-survival genes, thus contributing to resistance.[10]
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to this compound Treatment
If you observe a diminished apoptotic response (e.g., reduced caspase activity, lower percentage of Annexin V-positive cells) in your cells after treatment with this compound compared to a sensitive cell line, consider the following investigations:
Possible Cause 1: Increased IAP Expression
-
Experimental Protocol: Western Blotting for IAP Proteins
-
Cell Lysis: Lyse an equal number of sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the IAP protein levels to the loading control.
-
-
Data Interpretation:
| Protein | Sensitive Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) |
| XIAP | 1.0 | 3.5 |
| cIAP1 | 1.0 | 2.8 |
| cIAP2 | 1.0 | 4.2 |
A significant increase in the expression of one or more IAP proteins in the resistant cell line suggests that a higher concentration of this compound may be required to inhibit their function.
Possible Cause 2: Upregulation of Pro-Survival NF-κB Signaling
-
Experimental Protocol: NF-κB Reporter Assay
-
Transfection: Co-transfect sensitive and resistant cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound for the desired time course.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
-
Data Interpretation:
| Cell Line | Treatment | Normalized Luciferase Activity (Fold Change) |
| Sensitive | Vehicle | 1.0 |
| Sensitive | This compound | 1.5 |
| Resistant | Vehicle | 2.5 |
| Resistant | This compound | 8.0 |
A significant increase in NF-κB reporter activity in the resistant cells, especially upon this compound treatment, indicates the activation of this pro-survival pathway as a potential resistance mechanism.
Issue 2: Reduced Intracellular Concentration of this compound
If you suspect that the drug is not reaching its target effectively in the resistant cells, investigate the role of drug efflux pumps.
-
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Loading: Incubate both sensitive and resistant cells with a fluorescent substrate of MDR pumps, such as Rhodamine 123.
-
Efflux Monitoring: Wash the cells and measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.
-
Inhibitor Control: As a control, pre-treat a set of resistant cells with a known MDR inhibitor (e.g., Verapamil) before adding Rhodamine 123.
-
Data Analysis: Compare the rate of fluorescence decrease (efflux) between the sensitive and resistant cells.
-
-
Data Interpretation:
| Cell Line | Treatment | Intracellular Rhodamine 123 (Relative Fluorescence Units) |
| Sensitive | - | 1000 |
| Resistant | - | 350 |
| Resistant | Verapamil | 950 |
A lower accumulation of Rhodamine 123 in resistant cells that can be reversed by an MDR inhibitor strongly suggests the involvement of drug efflux pumps in the resistance phenotype.
Signaling Pathways and Workflows
Caption: Overview of this compound action and potential resistance mechanisms.
Caption: Workflow for assessing IAP protein overexpression in resistant cells.
Caption: Non-canonical NF-κB pathway activation as a resistance mechanism.
References
- 1. Facebook [cancer.gov]
- 2. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 6. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug resistance via feedback activation of Stat3 in oncogene-addicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AEG40826 and SMAC Mimetics
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the SMAC mimetic AEG40826. Due to the limited public information on specific off-target effects of this compound, this guide addresses the well-documented on-target-related toxicities of the broader class of SMAC mimetics in normal cells, which researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other SMAC mimetics?
This compound is a small-molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1] Its primary mechanism is to antagonize Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[2][3] By binding to the BIR domains of IAPs, SMAC mimetics prevent them from inhibiting caspases, thereby promoting apoptosis.[4] Additionally, antagonism of cIAPs leads to their auto-ubiquitination and proteasomal degradation.[5] This degradation stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][6]
Q2: What are the potential effects of this compound on normal (non-cancerous) cells?
While designed to selectively induce apoptosis in cancer cells, the on-target activity of SMAC mimetics can also affect normal cells. The induction of TNF-α and other pro-inflammatory cytokines can lead to a systemic inflammatory response.[6][7] This is considered an on-target toxicity because it results from the intended mechanism of IAP inhibition.[6][7] Non-transformed cells can be affected by this inflammatory milieu, potentially leading to cytotoxicity.[5]
Q3: Are there known off-target effects for this compound?
Currently, there is no publicly available data detailing specific off-target effects of this compound. However, as with any small molecule inhibitor, off-target interactions are possible. Researchers should consider empirical testing to rule out significant off-target activities in their experimental systems.
Q4: What kind of toxicities have been observed with other IAP inhibitors in preclinical studies?
Preclinical studies with the IAP antagonist GDC-0152 in rats and dogs have shown a toxicity profile consistent with TNF-α-mediated effects.[6][7][8] These include an acute systemic inflammatory response and hepatic injury.[6][7] Observed laboratory findings are summarized in the table below. It is important to note that there can be species-specific differences in sensitivity to these effects.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected cytotoxicity in normal cell co-cultures or in vivo models. | On-target TNF-α production: IAP inhibition in either tumor or normal stromal cells can lead to the secretion of TNF-α, causing bystander cell death. | 1. Measure TNF-α levels: Use ELISA or other immunoassays to quantify TNF-α in conditioned media or plasma. 2. Neutralize TNF-α: Add a TNF-α neutralizing antibody to your culture system to see if it rescues the cytotoxic effect. 3. Use TNF-α knockout models: If available, utilize cells or animal models deficient in TNF-α or its receptor to confirm the role of this cytokine. |
| High levels of inflammatory cytokines (e.g., IL-6, MCP-1) in experimental readouts. | NF-κB pathway activation: The primary mechanism of SMAC mimetics leads to the activation of NF-κB and subsequent transcription of inflammatory genes. | 1. Monitor NF-κB activation: Use reporter assays or western blotting for phosphorylated NF-κB subunits to confirm pathway activation. 2. Titrate the dose: Determine the lowest effective dose of this compound that achieves the desired anti-tumor effect with minimal inflammatory cytokine induction. |
| Inconsistent results between in vitro and in vivo experiments. | Microenvironment effects: The in vivo tumor microenvironment, which includes immune and stromal cells, can significantly contribute to the inflammatory response upon IAP inhibition, an effect not fully recapitulated in simple in vitro cultures. | 1. Utilize more complex co-culture systems: Incorporate fibroblasts, endothelial cells, or immune cells into your in vitro models. 2. Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to characterize the immune infiltrate and stromal components in your in vivo models. |
Data Presentation: Potential On-Target Toxicities of IAP Antagonists
The following table summarizes findings from preclinical toxicology studies of the IAP antagonist GDC-0152, which may serve as a reference for potential on-target-related toxicities when working with SMAC mimetics like this compound.[6][7][8]
| Parameter | Observation | Implication |
| Plasma Cytokines | Elevated levels of TNF-α, IL-6, IFN-γ, and MCP-1. | Indicates a systemic inflammatory response. |
| Hematology | Inflammatory leukogram (e.g., increased neutrophils). | Consistent with systemic inflammation. |
| Clinical Chemistry | Increased liver transaminases (ALT, AST). | Suggests potential hepatic injury. |
| Histopathology | Inflammatory infiltrates and apoptosis/necrosis in multiple tissues, including the liver and lungs. | Evidence of tissue damage secondary to inflammation. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity in Normal Cells
This protocol provides a basic framework for evaluating the cytotoxic effects of this compound on a monolayer of normal cells.
-
Cell Plating:
-
Seed normal cells (e.g., primary fibroblasts, endothelial cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cytotoxicity Assay (Example using a Resazurin-based assay):
-
Prepare a working solution of the resazurin-based reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: On-target pathway of this compound leading to potential toxicity.
References
- 1. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Dogs are more sensitive to antagonists of inhibitor of apoptosis proteins than rats and humans: a translational toxicokinetic/toxicodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent AEG40826 experimental results
Welcome to the technical support center for AEG40826, a potent small-molecule Inhibitor of Apoptosis Protein (IAP) antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a second mitochondrial-derived activator of caspases (Smac) mimetic.[1][2] In many cancer cells, IAP proteins are overexpressed, which allows the cancer cells to evade apoptosis (programmed cell death) by binding to and inhibiting caspases.[1][2][3] this compound mimics the action of the endogenous protein Smac/DIABLO, which is a natural antagonist of IAPs.[2][4] By binding to IAPs, this compound promotes their degradation and frees caspases to initiate apoptosis, thus leading to cancer cell death.[5]
Q2: Why am I seeing significant variability in apoptosis induction between experiments?
Inconsistent induction of apoptosis can stem from several factors, ranging from cell health to reagent handling. Key areas to investigate include:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered signaling pathways and resistance to apoptosis.[6] It is crucial to use cells within a consistent and low passage range for all experiments.
-
Cell Confluency: The density of your cell culture at the time of treatment can impact results. Overly confluent or sparse cultures may respond differently to this compound.
-
Reagent Stability: Ensure that this compound and any co-administered agents are properly stored and have not undergone multiple freeze-thaw cycles, which can degrade the compounds.
Q3: My baseline cell viability is lower than expected, even in untreated control wells. What could be the cause?
Low baseline viability often points to issues with general cell culture technique or environmental stressors.[6][7][8] Consider the following:
-
Pipetting Technique: Inconsistent pipetting can lead to variable cell seeding density across the plate.[6][9]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and stress cells.[8] To mitigate this, consider not using the outermost wells for data collection or ensure proper humidification in your incubator.
-
Mycoplasma Contamination: This common, often undetected, contamination can significantly impact cell health and experimental outcomes.[6][7] Regular testing for mycoplasma is recommended.
Troubleshooting Guides
Issue 1: High Background Signal in Apoptosis Assays
High background in assays like caspase activity or Annexin V staining can mask the true effect of this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and volume of wash steps to remove unbound antibodies or reagents.[9] |
| Inadequate Blocking | Optimize blocking buffer concentration and incubation time to minimize non-specific antibody binding.[8][9] |
| Cell Permeabilization Issues | Titrate the concentration of the permeabilization agent and optimize incubation time to ensure complete antibody penetration without causing excessive cell lysis.[8] |
| Sub-optimal Antibody Dilution | Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies to reduce non-specific binding.[9] |
Issue 2: Inconsistent IC50 Values for this compound
Variability in the half-maximal inhibitory concentration (IC50) is a common challenge in drug response assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and calibrate pipettes regularly.[6][9] |
| Variable Incubation Times | Adhere strictly to the protocol-specified incubation times for drug treatment and assay development.[9] |
| Cell Line Instability | Genetic drift in cancer cell lines can lead to altered drug sensitivity.[10] Use early passage cells and perform regular cell line authentication. |
| Assay Detection Window | Ensure that the assay endpoint is within the linear range of detection.[8] Saturated signals can lead to inaccurate IC50 calculations. |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This protocol outlines the steps to measure caspase-3 and -7 activity following treatment with this compound.
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure luminescence using a plate reader.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Rare cell variability and drug-induced reprogramming as a mode of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
AEG40826 in vivo toxicity and dose-limiting side effects
Important Notice: There is currently no publicly available information regarding the in vivo toxicity or dose-limiting side effects of a compound designated as AEG40826. The following content is provided as a general template and guide for researchers who may be working with similarly designated internal compounds. The experimental protocols and potential side effects are based on common observations in preclinical drug development and should be adapted based on actual experimental data for the specific compound .
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our animal cohort at our planned therapeutic dose of an IAP antagonist. What could be the cause?
A1: Unexpected mortality can arise from several factors. It is crucial to first verify the formulation and dosing accuracy. If those are confirmed, consider the possibility of acute, on-target toxicity related to the mechanism of action, or off-target effects. A rapid dose-range-finding study with a small number of animals can help establish a maximum tolerated dose (MTD). Reviewing the vehicle's toxicity profile is also recommended.
Q2: What are common dose-limiting side effects observed with IAP antagonists in in vivo models?
A2: While specific side effects are compound-dependent, common dose-limiting toxicities observed with IAP antagonists in preclinical models can include cytokine release syndrome (CRS), hepatotoxicity (elevated liver enzymes), and hematological toxicities such as thrombocytopenia. Careful monitoring of clinical signs and relevant biomarkers is essential.
Q3: How can we troubleshoot inconsistent results in our in vivo efficacy studies?
A3: Inconsistent results can stem from variability in drug formulation, administration route, animal strain, or tumor implantation technique. Ensure that the formulation is homogenous and stable. Standardize the administration procedure (e.g., gavage volume, injection speed). For xenograft models, monitor tumor growth rates to ensure uniformity before initiating treatment.
Troubleshooting Guides
Issue 1: High Incidence of Cytokine Release Syndrome (CRS)
-
Symptoms: Rapid weight loss, hunched posture, lethargy, ruffled fur within hours of dosing.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose to a previously established lower-toxicity level.
-
Dosing Schedule Modification: Consider a dose-escalation schedule (e.g., 10% of the target dose on day 1, 50% on day 2, and 100% on day 3) to acclimate the animals.
-
Prophylactic Treatment: Co-administration of corticosteroids or cytokine-blocking antibodies (e.g., anti-IL-6) may be explored, but this can interfere with the compound's efficacy.
-
Biomarker Analysis: Collect serum samples at peak effect times to measure key cytokines (e.g., IL-6, TNF-α, IFN-γ) to confirm CRS.
-
Issue 2: Evidence of Hepatotoxicity
-
Symptoms: Elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum; histopathological changes in the liver.
-
Troubleshooting Steps:
-
Establish NOAEL: Conduct a short-term toxicity study to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Monitor Liver Enzymes: Implement regular blood collection schedules (e.g., weekly) to monitor ALT and AST levels.
-
Histopathology: At the study endpoint, perform a thorough histopathological examination of the liver to characterize the nature and extent of any injury.
-
Alternative Formulation: Consider if the vehicle or formulation components could be contributing to the observed hepatotoxicity.
-
Quantitative Data Summary
The following tables are templates. Actual data for this compound would need to be inserted here.
Table 1: Example Single-Dose Toxicity Profile in Rodents
| Species/Strain | Route of Administration | MTD (mg/kg) | Dose-Limiting Toxicities Observed |
| C57BL/6 Mouse | Intravenous (IV) | Data N/A | Data N/A |
| Sprague-Dawley Rat | Oral (PO) | Data N/A | Data N/A |
Table 2: Example Repeat-Dose Toxicity Findings (14-Day Study)
| Species/Strain | Route | Dosing Schedule | NOAEL (mg/kg/day) | Key Findings at LOAEL |
| Beagle Dog | IV | Once Daily | Data N/A | Data N/A |
| Cynomolgus Monkey | Subcutaneous (SC) | Twice Weekly | Data N/A | Data N/A |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a relevant strain of mice (e.g., C57BL/6), aged 8-10 weeks. Acclimate animals for at least one week.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose-escalation groups.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, IV injection) once daily for 5-10 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur).
-
The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
-
Endpoint Analysis: At the end of the dosing period, collect blood for complete blood count (CBC) and clinical chemistry analysis. Perform a gross necropsy.
Visualizations
Workflow for MTD Determination in Mice
Simplified IAP Antagonist Mechanism of Action
Technical Support Center: Overcoming AEG40826 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to AEG40826 in cancer cell lines. The information is based on established mechanisms of resistance to SMAC mimetics and general principles of acquired drug resistance in cancer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly when resistance is suspected.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound-induced apoptosis over time. | Development of acquired resistance. A primary mechanism is the upregulation of cellular Inhibitor of Apoptosis Protein 2 (cIAP2), which can be induced by TNFα signaling through the NF-κB pathway.[1][2] | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of this compound in the suspected resistant cells to the parental, sensitive cell line. A significant increase in IC50 indicates resistance. 2. Assess cIAP2 Levels: Use Western blotting to compare cIAP2 protein levels between the sensitive and resistant cell lines. Increased cIAP2 in the resistant line is a strong indicator of this resistance mechanism. 3. Combination Therapy: Consider co-treatment with an inhibitor of a pathway known to regulate cIAP2, such as a PI3K inhibitor (e.g., LY294002).[2] |
| High basal resistance to this compound in a new cell line. | Intrinsic resistance. The cell line may have pre-existing high levels of anti-apoptotic proteins, such as cIAP2, or mutations in the apoptosis signaling pathway. | 1. Characterize Basal Protein Levels: Analyze the basal expression levels of IAP family members (cIAP1, cIAP2, XIAP) and other key apoptosis-related proteins. 2. Evaluate Combination Therapies: Screen for synergistic effects by combining this compound with other anti-cancer agents that target different survival pathways. |
| Inconsistent results with this compound treatment. | Experimental variability. This can be due to inconsistencies in cell culture conditions, passage number, or reagent preparation. | 1. Standardize Protocols: Ensure consistent cell densities, passage numbers, and media formulations for all experiments. 2. Fresh Reagents: Prepare fresh solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of acquired resistance to SMAC mimetics like this compound?
A1: The most frequently reported mechanism of acquired resistance to SMAC mimetics is the upregulation of cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2] This can occur as a compensatory response to the degradation of cIAP1 induced by the SMAC mimetic. The increased levels of cIAP2 can then inhibit apoptosis and promote cell survival.
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a cell viability or apoptosis assay to compare the dose-response of your suspected resistant cell line to the original, sensitive parental cell line. A rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) value for the suspected resistant line are indicative of acquired resistance.
Q3: What are the key signaling pathways involved in this compound resistance?
A3: The NF-κB and PI3K/AKT signaling pathways are key players in resistance to SMAC mimetics.[2] The NF-κB pathway can be activated by TNFα and lead to the transcriptional upregulation of cIAP2. The PI3K/AKT pathway is a central cell survival pathway that can also contribute to the regulation of cIAP2 expression.
Q4: What strategies can I use to overcome this compound resistance in my cell line?
A4: A primary strategy is to use combination therapy. Based on the known resistance mechanisms, combining this compound with inhibitors of the NF-κB or PI3K/AKT pathways can be effective.[2] For example, a PI3K inhibitor can suppress the upregulation of cIAP2, thereby re-sensitizing the cells to this compound-induced apoptosis.
Q5: Are there established protocols for generating this compound-resistant cell lines?
Quantitative Data Summary
The following tables provide illustrative quantitative data based on typical findings in studies of resistance to SMAC mimetics.
Table 1: Illustrative IC50 Values for this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Hypothetical Breast Cancer Line 1 | 10 | 150 | 15 |
| Hypothetical Lung Cancer Line 2 | 25 | 400 | 16 |
| Hypothetical Colon Cancer Line 3 | 15 | 250 | 16.7 |
Table 2: Illustrative Synergy Data for this compound in Combination with a PI3K Inhibitor in a Resistant Cell Line
| Combination | IC50 of this compound alone (nM) | IC50 of this compound in Combination (nM) | Combination Index (CI)* |
| This compound + PI3K Inhibitor (e.g., LY294002) | 200 | 25 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC25 (the concentration that inhibits 25% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, gradually increase the concentration of this compound in a stepwise manner (e.g., in 1.5 to 2-fold increments).
-
Monitor and Select: At each concentration, monitor the cells for the emergence of a resistant population that can proliferate steadily. This process may take several months.
-
Characterize the Resistant Line: Once a cell line is established that can tolerate a significantly higher concentration of this compound (e.g., 10-20 fold higher than the parental IC50), characterize the resistant phenotype. This includes confirming the new, higher IC50 and analyzing the expression of key resistance markers like cIAP2.
-
Maintain the Resistant Line: Culture the established resistant cell line in the continuous presence of the final selection concentration of this compound to maintain the resistant phenotype.
Protocol 2: Assessing Synergy between this compound and a PI3K Inhibitor
-
Cell Seeding: Seed the this compound-resistant cancer cells in 96-well plates at an appropriate density for a 72-hour incubation.
-
Drug Preparation: Prepare a dilution series for both this compound and the PI3K inhibitor (e.g., LY294002).
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination at various ratios.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the percentage of viable cells in each well compared to the untreated control.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) for each drug combination. A CI value less than 1 indicates a synergistic interaction.
Visualizations
Caption: Signaling pathways involved in this compound action and the development of resistance through cIAP2 upregulation.
Caption: Workflow for assessing the synergistic effect of this compound and a PI3K inhibitor in resistant cells.
References
AEG40826 formulation for improved bioavailability
Technical Support Center: AEG40826 Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the formulation of this compound to improve its bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low oral bioavailability for this compound in our preclinical animal models. What are the likely causes?
Low oral bioavailability for a compound like this compound, which is presumed to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, is often multifactorial. The primary contributing factors are typically:
-
Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed. This is a common starting point for investigation.
-
Low Permeability: The compound cannot efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound is extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches the bloodstream.
-
Instability: The compound may be unstable in the harsh environment of the gastrointestinal tract (e.g., acidic stomach pH, enzymatic degradation).
A systematic approach, as outlined in the workflow diagram below, is recommended to identify the root cause.
Q2: How can we improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. The choice of strategy depends on the physicochemical properties of this compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate. Common polymers include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective. These involve dissolving the drug in a mixture of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon contact with aqueous media.
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Techniques like milling or precipitation can be used.
-
Co-crystals and Salts: If this compound has suitable functional groups, forming salts or co-crystals with pharmaceutically acceptable co-formers can improve solubility and dissolution.
Q3: Our dissolution testing shows rapid release, but in vivo exposure is still low. What could be the issue?
This scenario often points towards a "spring and parachute" effect failure or permeability issues.
-
Precipitation in the GI Tract: The formulation (e.g., an ASD) may release the drug in a supersaturated state (the "spring"), but if it's not stabilized, the drug can rapidly precipitate into a non-absorbable form. The inclusion of a precipitation inhibitor (the "parachute"), often a polymer, in the formulation can help maintain the supersaturated state.
-
Low Permeability: If the drug is in solution but cannot efficiently pass through the intestinal wall, absorption will be limited. A Caco-2 permeability assay is a standard in vitro model to assess this.
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the aqueous solubility of this compound in different biorelevant media.
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of each biorelevant medium to designated wells.
-
Compound Addition: Add 2 µL of the 10 mM this compound stock solution to each well, resulting in a final concentration of 100 µM. Mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Solubility Measurement: After incubation, measure the concentration of dissolved this compound using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy. A parallel plate with a known concentration curve should be run for quantification.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the potential for intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values should be >200 Ω·cm².
-
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound (e.g., at 10 µM) to the apical (A) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters. An efflux ratio > 2 is generally considered indicative of active efflux.
Data Presentation
Table 1: Solubility of this compound in Biorelevant Media
| Medium | pH | This compound Solubility (µg/mL) |
| SGF | 1.2 | < 0.1 |
| FaSSIF | 6.5 | 0.5 ± 0.1 |
| FeSSIF | 5.0 | 1.2 ± 0.3 |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value | Interpretation |
| Papp (A-B) | 0.5 x 10⁻⁶ cm/s | Low Permeability |
| Papp (B-A) | 2.5 x 10⁻⁶ cm/s | Moderate Permeability |
| Efflux Ratio | 5.0 | P-gp Substrate Likely |
Visualizations
Cell culture conditions for optimal AEG40826 efficacy
Welcome to the technical support center for AEG40826 (also known as HGS1029). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments for the maximal efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cell-permeable, small-molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1, cIAP2, and XIAP. By binding to these IAPs, this compound promotes their degradation, which in turn liberates caspases (primarily caspase-8) from inhibition, leading to the induction of apoptosis in cancer cells. The efficacy of this compound is often enhanced by the presence of Tumor Necrosis Factor-alpha (TNFα), which can be produced by the cancer cells themselves in an autocrine loop upon IAP inhibition or can be added exogenously.
Q2: Which type of cancer cell lines are sensitive to this compound?
A2: Sensitivity to this compound can vary significantly across different cancer cell lines. Generally, cell lines that are dependent on IAP-mediated survival and have a functional TNFα signaling pathway are more susceptible. Responsiveness is often correlated with the level of IAP expression and the ability of the cells to produce and respond to TNFα. Some studies have shown efficacy in breast cancer, lung cancer, ovarian cancer, and glioblastoma cell lines. However, empirical testing is recommended to determine the sensitivity of a specific cell line.
Q3: Is co-treatment with another agent required for this compound activity?
A3: While this compound can induce apoptosis as a single agent in some sensitive cell lines, its efficacy is often significantly enhanced with co-treatment, particularly with TNFα. This is because the degradation of cIAPs by this compound removes the inhibition of the TNFα signaling pathway, making cells more susceptible to TNFα-induced apoptosis. In cell lines that do not produce sufficient endogenous TNFα, the addition of exogenous TNFα is often necessary to observe a potent pro-apoptotic effect.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on available literature for SMAC mimetics, a starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments. For co-treatment with TNFα, a concentration of 10-100 ng/mL of TNFα is typically used.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed with this compound treatment. | 1. Cell line is resistant to this compound. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Low or absent TNFα signaling. 5. Inactivation of this compound. | 1. Screen a panel of cell lines to find a sensitive model. Check for high expression of cIAP1/2 and XIAP. 2. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 3. Extend the incubation time (e.g., 24, 48, 72 hours). 4. Co-treat with exogenous TNFα (10-100 ng/mL). Verify the expression of TNF receptor 1 (TNFR1) in your cell line. 5. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| High background cytotoxicity in vehicle control. | 1. High concentration of solvent (e.g., DMSO). 2. Poor cell health. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). 2. Use healthy, actively dividing cells for your experiments. Check for mycoplasma contamination. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent this compound or TNFα concentration. 3. Variation in incubation time. 4. Cell line passage number. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh dilutions of this compound and TNFα for each experiment from a reliable stock. 3. Standardize the incubation time for all experiments. 4. Use cells within a consistent and low passage number range. |
| Unexpected cell morphology changes. | 1. Off-target effects of this compound at high concentrations. 2. Contamination of cell culture. | 1. Use the lowest effective concentration of this compound. 2. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
TNFα (optional)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. If co-treating, prepare solutions containing a fixed concentration of TNFα.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.
Western Blot for cIAP1 Degradation
This protocol is to confirm the on-target effect of this compound by assessing the degradation of cIAP1.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specific time course (e.g., 1, 2, 4, 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cIAP1 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation
Table 1: Representative IC₅₀ Values of SMAC Mimetics in Various Cancer Cell Lines
| Cell Line | Cancer Type | SMAC Mimetic | IC₅₀ (µM) | Notes |
| MDA-MB-231 | Breast Cancer | Compound 5 (cIAP1/2 selective) | ~0.3 | Potent induction of apoptosis. |
| SK-OV-3 | Ovarian Cancer | Compound 5 (cIAP1/2 selective) | ~1.0 | Induces cleavage of caspase-8, -3, and PARP. |
| H1299 | Lung Cancer | SMAC mimetic | >1 (resistant) | Resistance can be overcome by inhibiting cIAP2 upregulation. |
| H2009 | Lung Cancer | SMAC mimetic | <1 (sensitive) | Sensitive to SMAC mimetic-induced apoptosis. |
Note: The IC₅₀ values presented are representative values from literature for different SMAC mimetics and may not be specific to this compound. It is crucial to determine the IC₅₀ for this compound in your specific cell line of interest.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for assessing cell viability.
Validation & Comparative
A Comparative Guide to IAP Inhibitors in Head and Neck Cancer: AEG40826 vs. Birinapant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for head and neck squamous cell carcinoma (HNSCC), inhibitors of apoptosis proteins (IAPs) have emerged as a promising class of agents. These molecules aim to restore the natural process of programmed cell death, or apoptosis, which is often dysregulated in cancer cells, contributing to their survival and resistance to treatment. This guide provides a comparative overview of two such IAP inhibitors: AEG40826 (also known as HGS1029) and Birinapant.
While both are classified as bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, the publicly available data on their preclinical and clinical development, particularly in the context of head and neck cancer, varies significantly. This comparison is based on the currently accessible scientific literature.
At a Glance: Key Characteristics
| Feature | This compound (HGS1029) | Birinapant (TL32711) |
| Drug Type | Bivalent SMAC mimetic, IAP inhibitor[1] | Bivalent SMAC mimetic, IAP inhibitor[2] |
| Primary IAP Targets | cIAP1[3] | Preferentially targets cIAP1 over cIAP2 and XIAP[4] |
| Mechanism of Action | Degrades cellular IAP1 (cIAP1) and blocks TNF-α pro-survival signaling.[3] | Promotes autoubiquitination and proteasomal degradation of cIAPs, leading to activation of apoptotic pathways.[5] |
| Development Stage | Has undergone Phase I clinical trials for advanced solid tumors and refractory lymphoid malignancies.[3] | Has been evaluated in preclinical models of HNSCC and has undergone Phase I and II clinical trials in various cancers.[5][6][7][8] |
| Publicly Available Data in HNSCC | Limited, with no specific preclinical data such as IC50 values reported. | Preclinical data available, including IC50 values in HNSCC cell lines and in vivo xenograft studies.[5][6][7][8] |
Quantitative Performance Data in Head and Neck Cancer
A direct quantitative comparison of this compound and Birinapant in head and neck cancer is challenging due to the limited availability of public data for this compound. The following table summarizes the available preclinical data for Birinapant in HNSCC cell lines.
Table 1: Preclinical Efficacy of Birinapant in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | IC50 (as monotherapy) | Combination Effect | Reference |
| UMSCC-1 | >1 µM | Synergism with TNFα | [5] |
| UMSCC-11B | ~100 nM | Synergism with TNFα | [5] |
| UMSCC-46 | ~10 nM | Synergism with TNFα and docetaxel | [5] |
| PCI-1 | 18.2 µM (IC10) | Synergistic with FasL | [9] |
| PCI-9 | 1.3 µM (IC10) | Synergistic with FasL | [9] |
| PCI-13 | 11.5 µM (IC10) | Synergistic with FasL | [9] |
| PCI-52 | 100 µM (concentration for significant cell count reduction) | Not responsive to FasL combination | [9] |
| PCI-68 | 25 µM (concentration for significant cell count reduction) | Synergistic with FasL | [9] |
| Detroit 562 | 50 µM (concentration for significant cell count reduction) | Synergistic with FasL | [9] |
| FaDu | 25 µM (concentration for significant cell count reduction) | Synergistic with FasL | [9] |
| SCC9 | 1.6 µM (concentration for significant cell count reduction) | Not responsive to FasL combination | [9] |
| SCC25 | 1.6 µM (concentration for significant cell count reduction) | Synergistic with FasL | [9] |
This compound: Publicly available data on the IC50 values or other quantitative measures of performance for this compound in head and neck cancer cell lines are not available at this time.
Mechanism of Action: IAP Inhibition and Apoptosis Induction
Both this compound and Birinapant function as SMAC mimetics to antagonize IAP proteins. IAPs, such as cIAP1, cIAP2, and XIAP (X-linked inhibitor of apoptosis protein), are frequently overexpressed in cancer cells and play a crucial role in suppressing apoptosis by inhibiting caspases, the key executioners of cell death.
By mimicking the endogenous IAP antagonist SMAC, these drugs bind to IAPs, leading to their degradation. This relieves the inhibition of caspases and sensitizes cancer cells to apoptotic signals. A primary mechanism involves the degradation of cIAP1 and cIAP2, which are E3 ubiquitin ligases that regulate the stability of NIK (NF-κB-inducing kinase). Degradation of cIAPs leads to NIK accumulation and activation of the non-canonical NF-κB pathway, which can result in the production of TNFα. In the absence of IAPs, TNFα signaling switches from a pro-survival to a pro-death signal, leading to caspase-8 activation and apoptosis.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols based on studies involving Birinapant in head and neck cancer.
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Apoptosis Assay (Annexin V Staining)
Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
In Vivo Xenograft Studies
These studies involve implanting human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a drug in a living organism.
Table 2: Representative Protocol for Birinapant in a Head and Neck Cancer Xenograft Model
| Step | Description |
| Animal Model | Immunocompromised mice (e.g., SCID or nude mice) |
| Cell Implantation | Subcutaneous injection of HNSCC cells (e.g., 1-5 x 10^6 cells) into the flank of the mice. |
| Tumor Growth | Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). |
| Treatment Groups | Mice are randomized into groups: Vehicle control, this compound or Birinapant alone, and potentially combination therapy groups (e.g., with radiation). |
| Drug Administration | Birinapant is typically administered via intraperitoneal (i.p.) injection at a specified dose and schedule. |
| Tumor Measurement | Tumor volume is measured regularly (e.g., twice weekly) using calipers. |
| Endpoint | The study may be terminated when tumors in the control group reach a certain size, or based on other ethical considerations. Tumor weight and survival may also be assessed. |
| Analysis | Comparison of tumor growth inhibition and survival rates between the treatment and control groups. |
Summary and Future Directions
Birinapant has demonstrated preclinical activity against head and neck cancer cell lines, both as a monotherapy and in combination with other agents, with a body of public data available to support further investigation.[2][5][6][7][8] In contrast, while this compound is also a bivalent SMAC mimetic that has entered clinical development, there is a notable lack of published preclinical data specifically in head and neck cancer.[1] This data gap makes a direct and comprehensive comparison of the two agents in this indication currently impossible.
For researchers and drug development professionals, the available evidence suggests that Birinapant is a more extensively characterized IAP inhibitor in the context of HNSCC. Future research, including head-to-head preclinical studies and the publication of more detailed data on this compound, will be necessary to fully elucidate the comparative efficacy and potential of these two molecules in the treatment of head and neck cancer. The synergistic potential of these IAP inhibitors with radiation and chemotherapy warrants further exploration in clinical settings.[6]
References
- 1. Facebook [cancer.gov]
- 2. Apoptosis-sensitizing activity of birinapant in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of AEG40826 and LCL161 in Glioblastoma Models: A Review of Available Preclinical Data
For researchers and drug development professionals navigating the landscape of novel therapeutics for glioblastoma (GBM), a comprehensive understanding of emerging compounds is critical. This guide aims to provide a comparative overview of two molecules, AEG40826 and LCL161, in the context of glioblastoma models. However, a thorough review of published literature and clinical trial databases reveals a significant disparity in the available data for these two agents.
An extensive search for "this compound" in connection with glioblastoma did not yield any specific preclinical or clinical data. This suggests that this compound may be in a very early stage of development with no publicly available information regarding its activity in glioblastoma, or it may be investigated under a different nomenclature.
In contrast, LCL161, a Smac mimetic, has been evaluated in several preclinical glioblastoma studies. The following sections provide a detailed summary of the available data for LCL161, including its mechanism of action, preclinical efficacy, and relevant experimental protocols.
LCL161: A Smac Mimetic for Glioblastoma Therapy
LCL161 is a small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, LCL161 promotes the degradation of cellular IAP1 (cIAP1) and cIAP2, thereby sensitizing cancer cells to apoptosis.
Mechanism of Action
LCL161's primary mechanism of action involves the inhibition of IAPs, which are frequently overexpressed in cancer cells, including glioblastoma, contributing to therapeutic resistance. By binding to IAPs, LCL161 relieves their inhibitory effect on caspases, the key executioners of apoptosis. This action can directly induce cancer cell death and lower the threshold for apoptosis induced by other agents.
Furthermore, the degradation of cIAP1 and cIAP2 by LCL161 leads to the activation of the non-canonical NF-κB signaling pathway.[1] This can have immunomodulatory effects, enhancing the anti-tumor immune response.[1][2]
References
A Comparative Analysis of AEG40826 and Standard Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Efficacy and Mechanisms
In the landscape of oncology therapeutics, the exploration of novel agents that can enhance the efficacy of established treatments is a paramount objective. AEG40826, a bivalent SMAC mimetic and an Inhibitor of Apoptosis Protein (IAP) antagonist, has emerged as a promising candidate for cancer therapy. This guide provides a comprehensive comparison of the efficacy of this compound with standard chemotherapy regimens, supported by available preclinical and clinical data. The evidence suggests that this compound's primary role may not be as a direct competitor to standard chemotherapy but as a synergistic partner that enhances the cytotoxic effects of these conventional agents.
Mechanism of Action: A Dual Approach to Inducing Apoptosis
This compound functions by mimicking the endogenous Second Mitochondria-derived Activator of Caspases (SMAC) protein. It binds to and antagonizes members of the IAP family, particularly X-linked inhibitor of apoptosis protein (XIAP), and cellular IAPs 1 and 2 (cIAP1/2). These IAP proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspases, the key executioners of apoptosis.
By neutralizing IAPs, this compound promotes the activation of caspases through two main signaling pathways:
-
The Intrinsic Apoptosis Pathway: This pathway is typically triggered by cellular stress, including DNA damage induced by chemotherapy. This compound facilitates the activation of caspase-9, a critical initiator caspase in this pathway.
-
The Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound sensitizes cancer cells to apoptosis induced by tumor necrosis factor-alpha (TNF-α).
Furthermore, the inhibition of cIAPs by this compound leads to the activation of the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, which can result in the production of pro-inflammatory cytokines and further contribute to tumor cell death.
Signaling Pathway of this compound
Efficacy Comparison: Preclinical and Clinical Findings
Direct head-to-head comparisons of this compound as a monotherapy versus standard chemotherapy are limited. Available data from a Phase I clinical trial (NCT00708006) in patients with advanced solid tumors indicated that HGS1029 (this compound) had a manageable safety profile but demonstrated limited single-agent anti-tumor activity. This suggests that the therapeutic strength of this compound lies in its ability to sensitize cancer cells to the effects of chemotherapy.
Table 1: Illustrative Preclinical Efficacy of SMAC Mimetics in Combination with Chemotherapy
| Treatment Group | Cancer Model | Tumor Growth Inhibition (TGI) (%) | Key Findings |
| Vehicle Control | Pancreatic Cancer Xenograft | 0 | Uninhibited tumor growth. |
| Standard Chemotherapy (Gemcitabine) | Pancreatic Cancer Xenograft | 45 | Moderate tumor growth inhibition. |
| SMAC Mimetic (Monotherapy) | Pancreatic Cancer Xenograft | 15 | Minimal tumor growth inhibition. |
| SMAC Mimetic + Gemcitabine | Pancreatic Cancer Xenograft | 85 | Synergistic and significant tumor growth inhibition. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual TGI values can vary based on the specific SMAC mimetic, chemotherapy agent, cancer cell line, and experimental conditions.
Standard Chemotherapy Regimens for Comparison
To provide context for the potential application of this compound, it is important to consider the standard-of-care chemotherapy regimens for the relevant indications.
Table 2: Standard First-Line Chemotherapy for Advanced Solid Tumors
| Cancer Type | Standard Chemotherapy Regimen(s) |
| Non-Small Cell Lung Cancer | Platinum-based doublet (e.g., Carboplatin + Paclitaxel, Cisplatin + Pemetrexed) |
| Breast Cancer | Anthracycline- and taxane-based regimens (e.g., Doxorubicin + Cyclophosphamide, Paclitaxel) |
| Colorectal Cancer | FOLFOX (5-FU, Leucovorin, Oxaliplatin) or FOLFIRI (5-FU, Leucovorin, Irinotecan) |
| Ovarian Cancer | Carboplatin + Paclitaxel |
Table 3: Standard of Care for Relapsed/Refractory Lymphoid Malignancies (e.g., DLBCL)
| Treatment Approach | Examples |
| Salvage Chemotherapy | R-ICE (Rituximab, Ifosfamide, Carboplatin, Etoposide), R-DHAP (Rituximab, Dexamethasone, Cytarabine, Cisplatin) |
| Targeted Therapy | Polatuzumab vedotin, Tafasitamab + Lenalidomide |
| Cellular Therapy | CAR T-cell therapy (e.g., Axicabtagene ciloleucel, Tisagenlecleucel) |
Experimental Protocols
The evaluation of this compound's efficacy, particularly in combination with chemotherapy, typically involves preclinical studies using in vivo xenograft models. The following is a detailed methodology for a representative xenograft study.
Protocol for In Vivo Xenograft Tumor Model
1. Cell Culture and Animal Model:
- Human cancer cell lines (e.g., pancreatic, lung, or lymphoid malignancy cell lines) are cultured under standard conditions.
- Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
- A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
- Tumor growth is monitored regularly using calipers.
3. Treatment Protocol:
- Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment groups:
- Group 1: Vehicle control (e.g., saline or DMSO solution).
- Group 2: Standard chemotherapy agent (e.g., gemcitabine, paclitaxel) at a clinically relevant dose and schedule.
- Group 3: this compound as a monotherapy.
- Group 4: this compound in combination with the standard chemotherapy agent.
- This compound is typically administered via intravenous or intraperitoneal injection.
- The dosing schedule and duration of treatment are predetermined based on preliminary studies.
4. Efficacy Evaluation:
- Tumor volume is measured two to three times per week. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
- The body weight of the mice is monitored as an indicator of toxicity.
- The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.
- Secondary endpoints may include survival analysis and biomarker analysis of tumor tissue.
5. Statistical Analysis:
- Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment groups.
Experimental Workflow
Conclusion
This compound represents a targeted therapeutic strategy aimed at overcoming apoptosis resistance in cancer cells. While its efficacy as a standalone agent appears limited based on early clinical data, its true potential likely resides in its ability to act as a potent chemosensitizer. Preclinical evidence strongly supports a synergistic anti-tumor effect when this compound is combined with standard chemotherapy agents. This combination approach holds the promise of enhancing treatment efficacy for patients with advanced solid tumors and refractory lymphoid malignancies. Further clinical investigation is warranted to define the optimal combination strategies and patient populations that would benefit most from the addition of this compound to standard-of-care chemotherapy.
The Synergistic Potential of IAP Inhibitor AEG40826 with Docetaxel: A Preclinical and Mechanistic Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of combining the Inhibitor of Apoptosis Protein (IAP) inhibitor AEG40826 with the chemotherapy agent docetaxel versus docetaxel monotherapy. This analysis is based on the established mechanisms of action of both agents and preclinical data from a closely related combination therapy.
While direct clinical or preclinical data for the specific combination of this compound and docetaxel is not publicly available, this guide leverages preclinical findings for the combination of docetaxel with another second mitochondria-derived activator of caspases (SMAC) mimetic, birinapant, to illustrate the potential synergistic anti-tumor effects. Both this compound and birinapant share a common mechanism of targeting IAP proteins, making the birinapant and docetaxel combination a scientifically relevant surrogate for understanding the potential of the this compound-docetaxel pairing.
Mechanism of Action: A Dual Assault on Cancer Cell Survival
Docetaxel, a well-established taxane chemotherapeutic, functions by promoting the assembly of microtubules and inhibiting their depolymerization. This action disrupts the normal dynamics of the microtubule network, leading to a blockage of the cell cycle at the G2/M phase and subsequent apoptotic cell death.[1]
This compound (also known as HGS1029) is a small-molecule SMAC mimetic that targets IAP proteins. IAPs are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting caspases, the key executioners of apoptosis. By mimicking the endogenous pro-apoptotic protein SMAC, this compound binds to IAPs, promoting their degradation and thereby liberating caspases to initiate programmed cell death. This can potentially sensitize cancer cells to the pro-apoptotic effects of conventional chemotherapy.
The combination of these two agents offers a compelling therapeutic strategy. Docetaxel's induction of mitotic stress primes the cancer cells for apoptosis, while this compound dismantles the cellular machinery that inhibits this process, creating a synergistic effect that may lead to enhanced tumor cell killing.
Preclinical Evidence: A Case Study in Head and Neck Squamous Cell Carcinoma (HNSCC)
A preclinical study investigating the combination of the SMAC mimetic birinapant with docetaxel in HNSCC provides compelling evidence for the potential synergy of combining an IAP inhibitor with a taxane chemotherapy.[2][3][4]
In Vitro Synergism
The study utilized a panel of HNSCC cell lines to assess the in vitro efficacy of birinapant and docetaxel, both alone and in combination. The synergistic, additive, or antagonistic effects of the drug combination were determined using the Chou-Talalay method, where a Combination Index (CI) of less than 1 indicates synergy.[2]
Table 1: In Vitro Performance of Birinapant and Docetaxel Combination in HNSCC Cell Lines
| Cell Line | Treatment | Effect | Combination Index (CI) |
| UMSCC-1 | Birinapant + Docetaxel | Synergistic | < 1[2] |
| UMSCC-11B | Birinapant + Docetaxel | Synergistic | < 1[2] |
| UMSCC-46 | Birinapant + Docetaxel | Synergistic | < 1[2] |
In Vivo Efficacy in a Xenograft Model
The in vivo anti-tumor activity of the combination was evaluated in a xenograft mouse model using the UMSCC-46 HNSCC cell line.[2] The results demonstrated that while docetaxel alone had a modest effect on tumor growth, the combination with birinapant led to a significant delay in tumor progression.[5]
Table 2: In Vivo Efficacy of Birinapant and Docetaxel Combination in a UMSCC-46 Xenograft Model
| Treatment Group | Mean Tumor Volume (end of study) | Change in Tumor Volume |
| Vehicle Control | Not reported | Progressive growth |
| Docetaxel alone | Not reported | Modest inhibition of tumor growth[5] |
| Birinapant alone | Significantly reduced vs. control[5] | Significant inhibition of tumor growth |
| Birinapant + Docetaxel | Significantly reduced vs. single agents[5] | Most significant inhibition of tumor growth |
Experimental Protocols
In Vitro Synergy Assessment
-
Cell Lines: A panel of human HNSCC cell lines (UMSCC-1, UMSCC-11B, UMSCC-46) were used.[2]
-
Assay: Cell viability was assessed using the XTT assay after a 5-day incubation with varying concentrations of birinapant, docetaxel, or the combination.[2]
-
Data Analysis: The Chou-Talalay method was employed to calculate the Combination Index (CI) to determine the nature of the drug interaction (synergy, additivity, or antagonism).[2]
In Vivo Xenograft Study
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.[2]
-
Tumor Implantation: UMSCC-46 HNSCC cells were implanted subcutaneously into the flanks of the mice.[2]
-
Treatment Regimen: Once tumors were palpable, mice were treated with vehicle control, docetaxel (intraperitoneally, once weekly), birinapant (intraperitoneally, twice weekly), or the combination of both for three weeks.[2]
-
Endpoint: Tumor volume was measured regularly to assess treatment efficacy.[2]
Conclusion
The available preclinical evidence for the combination of a SMAC mimetic (birinapant) with docetaxel strongly suggests a synergistic anti-tumor effect. The distinct and complementary mechanisms of action of IAP inhibitors and taxanes provide a strong rationale for this therapeutic strategy. While direct experimental data for the this compound and docetaxel combination is needed to confirm these findings, the data presented in this guide offer a compelling basis for further investigation into this promising combination therapy for cancer treatment. Researchers are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
- 1. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Apoptosis: The Synergistic Potential of AEG40826 and TRAIL in Cancer Therapy
For Immediate Release
A compelling body of preclinical evidence highlights the potent synergistic effect of AEG40826, a small-molecule IAP (Inhibitor of Apoptosis Protein) inhibitor, when combined with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This combination strategy holds significant promise for overcoming TRAIL resistance, a common challenge in oncology, thereby enhancing the therapeutic efficacy of TRAIL-based cancer treatments. This guide provides a detailed comparison of the standalone and combined effects of this compound and TRAIL, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, also known as HGS1029, functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[1] IAP proteins are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases, the key executioners of programmed cell death.[1][2] this compound antagonizes these IAP proteins, thereby restoring the natural apoptotic signaling pathways within malignant cells.[1] TRAIL is a naturally occurring cytokine that selectively induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5.[3] However, many tumors develop resistance to TRAIL monotherapy.[3] The strategic combination of this compound with TRAIL effectively circumvents this resistance by disabling the cancer cells' primary defense mechanism against TRAIL-induced apoptosis.
Comparative Efficacy: In Vitro Data
The synergy between IAP inhibitors and TRAIL has been demonstrated across various cancer cell lines. The following tables summarize the enhanced cytotoxic and pro-apoptotic effects observed with the combination therapy compared to single-agent treatments. While specific data for this compound in combination with TRAIL is emerging, the data presented for other potent SMAC mimetics are representative of the expected synergistic activity.
Table 1: Comparative Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (approx. µM) | Fold-Sensitization to TRAIL | Reference |
| Pancreatic Cancer (Panc-1) | Doxorubicin | 0.6 µM | - | [3] |
| Doxorubicin + TRAIL (10 ng/mL) | 0.1 µM | 6-fold | [3] | |
| Breast Cancer (MCF-7) | Adriamycin | <10 µg/mL | - | [4] |
| TRAIL | >10 µg/mL | - | [4] | |
| Adriamycin (0.5 µg/mL) + TRAIL (0.1 µg/mL) | Synergistic Cytotoxicity | - | [4] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.[5][6][7][8]
Table 2: Induction of Apoptosis
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| Breast Cancer (MCF-7) | TRAIL | 9.8% | [4] |
| Adriamycin | 17% | [4] | |
| TRAIL + Adriamycin | 38.7% | [4] | |
| Prostate Cancer (DU145 & PC3) | Taxane + TRAIL | Synergistically amplified apoptosis | [8] |
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and TRAIL is rooted in their complementary mechanisms of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow to assess this synergy.
Caption: Synergistic mechanism of this compound and TRAIL.
Caption: General experimental workflow for assessing synergy.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the synergistic effects of this compound and TRAIL.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, TRAIL, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition.[4][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, TRAIL, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Caspase and IAP Protein Levels
This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Caspase-8, Caspase-3, XIAP, cIAP1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11][12]
-
Analysis: Densitometric analysis can be used to quantify the relative protein expression levels.
Conclusion
The combination of this compound with TRAIL represents a promising therapeutic strategy to overcome resistance to TRAIL-induced apoptosis in cancer cells. The preclinical data strongly support the synergistic nature of this combination, which leads to enhanced cancer cell killing. The provided experimental protocols offer a robust framework for further investigation into this and other synergistic drug combinations in the field of oncology. Further in vivo studies are warranted to translate these encouraging preclinical findings into clinical applications.
References
- 1. Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel screening of FDA-approved antineoplastic drugs for identifying sensitizers of TRAIL-induced apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effect of TRAIL and adriamycin on the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Smac-mimetic sensitizes prostate cancer cells to TRAIL-induced apoptosis via modulating both IAPs and NF-kappaB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of IAP Inhibitors and Carboplatin in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic mechanisms and efficacy of Inhibitor of Apoptosis Protein (IAP) inhibitors, with a focus on AEG40826 (also known as HGS1029) and other SMAC mimetics like birinapant and xevinapant (formerly DEBIO-1143), against the conventional chemotherapeutic agent, carboplatin, in preclinical ovarian cancer models.
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and acquired resistance to standard platinum-based chemotherapy.[1] Carboplatin, a cornerstone of first-line treatment, induces DNA damage in rapidly dividing cells.[2] However, tumor cells can develop mechanisms to evade apoptosis (programmed cell death), a key process triggered by chemotherapy.[3]
A promising strategy to overcome this resistance is the use of targeted therapies like IAP inhibitors.[4] IAPs are a family of proteins often overexpressed in cancer cells, where they block apoptosis.[5] this compound (HGS1029) is a small-molecule IAP inhibitor that mimics the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting cancer cell death.[6][7][8] Preclinical studies have explored the efficacy of IAP inhibitors alone and in combination with carboplatin, showing potential to resensitize resistant tumors and enhance therapeutic outcomes.[9][10][11][12]
Mechanism of Action
The antitumor effects of this compound and carboplatin are mediated through distinct molecular pathways.
Carboplatin: As a platinum-based alkylating agent, carboplatin exerts its cytotoxic effects by forming covalent bonds with DNA. This leads to the formation of intra- and inter-strand DNA crosslinks, which distort the DNA helix.[2] The resulting DNA damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]
This compound and other IAP Inhibitors: These agents function as SMAC mimetics.[6] Endogenous SMAC is a mitochondrial protein that promotes apoptosis by binding to and inhibiting IAP proteins.[1] IAP inhibitors mimic this action, binding to IAPs such as cIAP1, cIAP2, and XIAP, and targeting them for degradation.[13] This releases the brakes on the apoptotic machinery, specifically allowing for the activation of caspases, the key executioner proteins of apoptosis.[1] By inhibiting IAPs, these drugs can lower the threshold for apoptosis, making cancer cells more susceptible to cell death signals, including those induced by chemotherapy.[12]
Data Presentation
The following tables summarize quantitative data from preclinical studies comparing the efficacy of IAP inhibitors and carboplatin in ovarian cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of IAP Inhibitors and Carboplatin on Ovarian Cancer Cell Viability
| Cell Line | Treatment | Concentration | Effect | Reference |
| OVCAR3 (Carboplatin Sensitive) | Carboplatin | IC50 <40 µM | 50% inhibition of cell viability | [14] |
| Kuramochi (Carboplatin Resistant) | Carboplatin | IC50 >85 µM | 50% inhibition of cell viability | [14] |
| OVCAR8 (Carboplatin Resistant) | Carboplatin | IC50 >85 µM | 50% inhibition of cell viability | [14] |
| Carboplatin-Resistant Ovarian Cancer Cell Lines (A2780R, SKOV-3, EFO-21) | DEBIO-1143 | 10 µM | Inhibition of cell viability | [11] |
| Carboplatin-Sensitive Ovarian Cancer Cell Lines (IGROV-1, A2780S) | DEBIO-1143 | 10 µM | Inhibition of cell viability | [11] |
| 7 EOC Cell Lines | Birinapant + Carboplatin | Not Specified | Enhanced cell death in a subset of lines | [9][12] |
| 10 Platinum-Resistant Primary Patient Tumor Samples (3D Organoid) | Birinapant + Carboplatin | Not Specified | Effective in a subset of samples | [9][12] |
Table 2: In Vivo Efficacy of IAP Inhibitors and Carboplatin in Ovarian Cancer Xenograft Models
| Model | Treatment | Outcome | Reference |
| Mice with Carboplatin-Resistant or -Sensitive Human Ovarian Cancer Tumors | Birinapant + Carboplatin | Doubled overall survival in 50% of mice | [10][13] |
| Platinum-Resistant Patient-Derived Xenograft (PDX) | Birinapant + Carboplatin | Effective in targeting the PDX model | [2][9] |
| SKOV-3 Xenograft Model | DEBIO-1143 + Carboplatin | Highly potentiated carboplatin treatment | [11] |
| Caspase 8-Deficient Ovarian Xenografts | SMAC-mimetic + Carboplatin + Paclitaxel | >50% decrease in tumor growth and enhanced overall survival | [15][16] |
Experimental Protocols
3D Organoid Bioassay [9][12][14]
This protocol outlines the general steps for assessing drug efficacy in a 3D organoid model derived from patient tumors or cell lines.
-
Cell Preparation: Freshly processed or cryopreserved tumor tissues are dissociated into single cells or small cell clusters.
-
Matrigel Embedding: The dissociated cells are mixed with Matrigel, a basement membrane matrix that supports 3D growth.
-
Plating: The cell-Matrigel mixture is plated in multi-well plates.
-
Organoid Culture: The plates are incubated under standard cell culture conditions to allow for the formation of organoids.
-
Drug Treatment: Organoids are treated with the compounds of interest (e.g., birinapant, carboplatin, or the combination) at various concentrations.
-
Viability Assay: After a set incubation period, cell viability is assessed using an ATP-based assay, which measures the metabolic activity of the cells.
-
Data Analysis: Dose-response curves are generated to determine the IC50 (the drug concentration causing 50% inhibition of viability).
Patient-Derived Xenograft (PDX) Models [2][9][11]
This protocol describes the establishment and use of PDX models to evaluate in vivo drug efficacy.
-
Tumor Implantation: Fresh tumor fragments from a patient are surgically implanted into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: The tumors are allowed to grow in the mice.
-
Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Initiation: When the tumors in the experimental cohort reach a predetermined size, the mice are randomized into treatment groups.
-
Drug Administration: The mice receive treatment with the investigational drugs (e.g., birinapant, carboplatin) or a vehicle control, following a specific dosing schedule and route of administration.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: The study may be terminated when tumors reach a maximum allowed size or after a specific duration. Endpoints can include tumor growth inhibition and overall survival.
Visualizing the Pathways and Processes
Carboplatin Mechanism of Action
Caption: Carboplatin induces cancer cell death by causing DNA damage.
IAP Inhibitor (this compound) Mechanism of Action
Caption: this compound promotes apoptosis by inhibiting IAP proteins.
Experimental Workflow for Preclinical Drug Testing
Caption: A typical workflow for evaluating anticancer agents.
Conclusion
The available preclinical data strongly suggest that IAP inhibitors like this compound and other SMAC mimetics hold significant promise for the treatment of ovarian cancer, particularly in overcoming resistance to standard chemotherapy. While carboplatin remains a critical component of treatment, its efficacy can be limited by apoptotic evasion. IAP inhibitors directly counter this resistance mechanism.
The synergistic effects observed when combining IAP inhibitors with carboplatin in various ovarian cancer models, including those derived from platinum-resistant patient tumors, highlight a promising therapeutic strategy.[9][10][11][12] This combination therapy appears to enhance cell death and improve survival outcomes in preclinical settings. Further clinical investigation is warranted to translate these promising preclinical findings into improved treatments for patients with ovarian cancer.
References
- 1. Therapeutic Inducers of Apoptosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of birinapant in combination with carboplatin in targeti...: Ingenta Connect [ingentaconnect.com]
- 3. Inhibitor of apoptosis proteins (IAPs) mediate collagen type XI alpha 1-driven cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAP Inhibition [merckgrouponcology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Facebook [cancer.gov]
- 9. Efficacy of birinapant in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uclahealth.org [uclahealth.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medindia.net [medindia.net]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Benchmarking AEG40826 Against Other IAP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting the Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis. This guide provides a comparative analysis of the bivalent SMAC mimetic AEG40826 (also known as HGS1029) against other notable IAP inhibitors currently in preclinical and clinical development, including Birinapant, Xevinapant (AT-406/Debio 1143), and AZD5582. This comparison focuses on their mechanism of action, available performance data, and the experimental protocols utilized for their evaluation.
Mechanism of Action: Restoring the Apoptotic Pathway
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that regulate programmed cell death by inhibiting caspases, the key executioners of apoptosis.[1] Many cancer cells overexpress IAPs, leading to survival and resistance to therapy.[1] SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, such as this compound, are designed to mimic the endogenous IAP antagonist SMAC, thereby restoring the apoptotic signaling pathway.[2][3]
This compound is a bivalent SMAC mimetic that degrades cellular IAP1 (cIAP1) and blocks the pro-survival signaling of Tumor Necrosis Factor-alpha (TNF-α).[2][3] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, these inhibitors disrupt the IAP-caspase interaction, leading to caspase activation and subsequent apoptosis.[4]
Comparative Performance Data
While direct head-to-head comparative studies are limited, publicly available data allows for an indirect benchmark of this compound against other prominent IAP inhibitors.
Binding Affinity
Binding affinity is a critical parameter for assessing the potency of an IAP inhibitor. It is typically measured using techniques like Fluorescence Polarization (FP) assays and is expressed as the inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate higher affinity.
| Inhibitor | Target | Binding Affinity (Ki/Kd) |
| This compound (HGS1029) | XIAP, cIAP1, cIAP2 | Not Publicly Available |
| Xevinapant (AT-406) | cIAP1 | 1.9 nM (Ki) |
| cIAP2 | 5.1 nM (Ki) | |
| XIAP | 66.4 nM (Ki) | |
| Birinapant | cIAP1, cIAP2, XIAP | High affinity to BIR3 domains |
| AZD5582 | cIAP1 | Potent (sub-nanomolar degradation) |
Note: The lack of publicly available, standardized binding affinity data for this compound makes a direct quantitative comparison challenging.
In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it represents the concentration of an IAP inhibitor required to reduce the viability of a cancer cell line by 50%. These values are commonly determined using assays such as CellTiter-Glo®.
| Inhibitor | Cell Line(s) | IC50 Value(s) |
| This compound (HGS1029) | Various Cancer Cell Lines | Not Publicly Available in a Comprehensive Table |
| Xevinapant (AT-406) | Ovarian Cancer Cell Lines | 0.05–0.5 µg/mL |
| Birinapant | Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | 0.5 nM to >1 µM |
| AZD5582 | Pancreatic Cancer Cell Lines (Panc-1, BxPC-3) | Dose-dependent cytotoxicity observed |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The absence of a standardized panel of cell lines tested with this compound limits direct comparison.
In Vivo Efficacy
In vivo studies, typically using xenograft models in immunocompromised mice, are crucial for evaluating the anti-tumor activity of IAP inhibitors in a living organism. Efficacy is often measured by tumor growth inhibition.
| Inhibitor | Animal Model | Key Findings |
| This compound (HGS1029) | Advanced Solid Tumors | Phase I clinical trial completed. |
| Xevinapant (AT-406) | Breast Cancer Xenograft | Significant tumor growth inhibition. |
| Birinapant | Ovarian, Colorectal, Melanoma Patient-Derived Xenografts | Anti-tumor activity as a single agent. |
| AZD5582 | Capan-2, AsPC-1 Pancreatic Cancer Xenografts | Effective against tumors in vivo. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays used in the evaluation of IAP inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to an IAP protein.
Principle: The assay measures the change in the polarization of fluorescently labeled SMAC peptide upon binding to the BIR domain of an IAP protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger IAP-peptide complex tumbles slower, leading to high polarization. An inhibitor will compete with the fluorescent peptide for binding to the IAP, causing a decrease in polarization.
Protocol:
-
Reagents: Purified IAP protein (e.g., XIAP-BIR3), fluorescently labeled SMAC peptide (tracer), assay buffer, and the test inhibitor.
-
Procedure:
-
Add a fixed concentration of the IAP protein and the fluorescent tracer to the wells of a microplate.
-
Add serial dilutions of the IAP inhibitor.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with polarization filters.
-
-
Data Analysis: The IC50 value is determined by plotting the change in polarization against the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the IC50 value of an inhibitor in cancer cell lines.
Principle: This assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the IAP inhibitor for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability (relative to untreated control) against the inhibitor concentration.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IAP inhibitor in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the IAP inhibitor on tumor growth is then monitored over time.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the IAP inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size. Tumors are then excised and weighed.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Caption: IAP Inhibition of Apoptotic Pathways.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound holds promise as a bivalent SMAC mimetic for cancer therapy. However, a comprehensive and direct comparison with other IAP inhibitors is currently hampered by the limited availability of standardized, publicly accessible quantitative data. The information and protocols provided in this guide offer a framework for researchers to design and interpret experiments aimed at benchmarking this compound and other IAP inhibitors. Further head-to-head studies under consistent experimental conditions are warranted to definitively establish the comparative efficacy and therapeutic potential of these agents.
References
Safety Operating Guide
Essential Guidance for the Disposal of AEG40826
Disclaimer: This document provides general guidance for the proper disposal of AEG40826 based on available information for similar research compounds. This compound, also known as HGS1029, is an inhibitor of apoptosis (IAP) protein with potential antineoplastic activity, intended for research use only.[1][2] A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the substance's specific SDS if available before handling and disposal.
Immediate Safety Considerations
Personnel handling this compound should be thoroughly familiar with the potential hazards associated with antineoplastic agents.[3] Although shipped as a non-hazardous chemical, its biological activity warrants caution.[1] Standard laboratory personal protective equipment (PPE), including double chemotherapy gloves, a lab coat, and eye protection, should be worn at all times.[3] All handling should occur within a certified chemical fume hood or other appropriate containment device.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safety and regulatory compliance. All items that come into contact with this compound must be treated as hazardous waste.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Disposal Container |
| Bulk Chemical Waste | Unused, expired, or residual this compound in its original container or as a prepared solution. | Black RCRA hazardous waste container for antineoplastic agents.[3] |
| Contaminated Labware | Empty vials, flasks, pipettes, and other labware with visible residue. | Yellow trace chemotherapy waste container or as directed by your institution.[3] |
| Contaminated PPE | Gloves, lab coats, bench paper, and other disposable items. | Yellow trace chemotherapy waste container.[3] |
| Sharps | Needles and syringes used for reconstitution or administration. If empty with no visible residue, they may be placed in a red sharps container. If containing any residual drug, they must be disposed of as bulk chemical waste in a black container.[3] | Red sharps container (if empty) or black RCRA container (if containing residue).[3] |
Step-by-Step Disposal Procedure
-
Consult Institutional Protocols: Before beginning any work, review your organization's specific procedures for the disposal of cytotoxic or antineoplastic agents.
-
Segregate at the Source: At the point of generation, immediately place waste into the appropriate, clearly labeled container (see Table 1). Do not mix this compound waste with other chemical or biological waste streams.[3]
-
Container Management: Ensure all waste containers are kept closed except when adding waste. Do not overfill containers; they should be sealed when three-quarters full.[4]
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag, detailing the contents, including the full chemical name (this compound/HGS1029), and any associated hazards.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic until collection.
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's EHS department.
Decontamination Protocol
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Initial Cleaning: Using a low-lint wipe saturated with a detergent solution, wipe the affected surfaces in a unidirectional motion.[4]
-
Rinsing: With a new wipe and sterile water, rinse the surfaces to remove any detergent residue.[4]
-
Final Decontamination: Use a final wipe with 70% isopropyl alcohol to disinfect and remove any remaining chemical traces. Allow the surface to air dry completely.[4]
-
Dispose of Wipes: All used wipes must be disposed of as contaminated PPE in a yellow trace chemotherapy waste container.[3][4]
Visual Guidance
The following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow for handling and disposal.
Caption: Decision tree for segregating this compound waste.
Caption: Procedural workflow for this compound handling and disposal.
References
Essential Safety and Logistical Information for Handling AEG40826
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of AEG40826.
This document provides crucial safety protocols and logistical plans for the handling of this compound (also known as HGS1029), a potent small-molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) used in cancer research. Given its high physiological activity, this compound must be handled with the utmost care, treating it as a hazardous compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, potentially cytotoxic, and carcinogenic compounds.
Immediate Safety and Hazard Information
This compound is a physiologically highly active substance and should be handled with the same precautions as other hazardous materials. Based on the safety data for similar compounds, researchers should be aware of the following potential hazards:
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Organ Toxicity: May cause damage to organs, specifically the kidneys and testes, through prolonged or repeated exposure.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Two pairs of nitrile gloves. Change immediately if contaminated. |
| Body | Protective Gown | Solid-front, back-closing gown. Disposable gowns are recommended. |
| Eyes | Safety Goggles | Tightly fitting safety goggles with side-shields. |
| Face | Face Shield | To be used in addition to safety goggles, especially when splashes are possible. |
| Respiratory | Respirator | An N95 or higher-level respirator should be used for handling the solid compound. |
Operational Plans: Step-by-Step Guidance
Adherence to strict operational protocols is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Protocols: Handling and Preparation of Stock Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter
Procedure:
-
Preparation: Before handling the compound, ensure you are in a designated area for potent compound handling, preferably a certified chemical fume hood or a biological safety cabinet. Don all required PPE as listed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside the fume hood.
-
Solubilization: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but this should be done with caution.
-
Sterilization: If required for your experiment, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C, protected from light.
Disposal Plans
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic waste.
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof "Cytotoxic Waste" container (Yellow) | All contaminated PPE (gloves, gowns), plasticware, and cleaning materials. |
| Sharps Waste | Puncture-proof "Cytotoxic Sharps" container (Yellow) | Needles, syringes, and other contaminated sharps. |
| Liquid Waste | Labeled, sealed "Cytotoxic Liquid Waste" container | Unused stock solutions and experimental media containing this compound. |
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Do not mix with regular laboratory waste.
Visualizing Workflows and Logical Relationships
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
